Synthesis and Characterization of N-Propylhydroxylamine Hydrochloride: A Technical Guide for Advanced Functionalization
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary N-alkylhydroxylamines are indispensable building blocks in modern synthetic...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
N-alkylhydroxylamines are indispensable building blocks in modern synthetic chemistry, serving as critical precursors for nitrones, O-substituted hydroxylamines, and various pharmacophores in drug development 1. However, isolating free-base N-alkylhydroxylamines presents significant challenges due to their propensity for rapid oxidation and thermal degradation. Converting these intermediates into their corresponding hydrochloride salts—specifically N-propylhydroxylamine hydrochloride —provides a bench-stable, highly pure reagent suitable for long-term storage and precise stoichiometric application.
This whitepaper details the mechanistic rationale, self-validating synthesis protocols, and comprehensive characterization parameters required to produce high-purity N-propylhydroxylamine hydrochloride.
Mechanistic Rationale & Pathway Selection
As synthetic chemists, we must evaluate the kinetic and thermodynamic vulnerabilities of our target molecules. The synthesis of N-propylhydroxylamine requires the careful reduction of a nitrogen-containing precursor without cleaving the labile N–O bond.
Evaluating Synthetic Routes
Partial Reduction of Aliphatic Nitro Compounds: The reduction of 1-nitropropane using zinc dust and ammonium chloride is a classical approach 2. However, this heterogeneous reaction is notoriously difficult to control. Localized heating or excess reductant frequently drives the reaction past the hydroxylamine stage, cleaving the N–O bond to yield n-propylamine, or promoting dimerization to azoxy byproducts.
Reductive Amination (Oxime Reduction): The preferred, highly chemoselective route involves the condensation of propanal with hydroxylamine, followed by the controlled reduction of the resulting propanal oxime 3.
The Causality of Reagent Selection (The Borch Reduction)
To reduce the C=N bond of the oxime without breaking the N–O bond, we utilize sodium cyanoborohydride (NaBH₃CN) in an acidic medium.
Why not NaBH₄? Oximes are highly resistant to hydride attack at neutral pH. Lowering the pH to ~3 protonates the oxime nitrogen, creating a highly electrophilic iminium-like species. Standard sodium borohydride (NaBH₄) hydrolyzes violently at this pH, evolving hydrogen gas uselessly. NaBH₃CN, however, is stabilized by the electron-withdrawing cyano group, allowing it to survive at pH 3 and selectively deliver a hydride to the protonated oxime.
Synthesis pathway of N-propylhydroxylamine hydrochloride.
Experimental Workflows (Self-Validating Systems)
The following protocol is designed as a self-validating system. In-process visual and chemical indicators ensure that each step has succeeded before progressing.
Phase 1: Synthesis of Propanal Oxime
Objective: Form the oxime intermediate quantitatively while avoiding aldol condensation side-reactions.
Reagent Preparation: In a 500 mL round-bottom flask, dissolve hydroxylamine hydrochloride (36.5 g, 0.52 mol) and sodium acetate trihydrate (71.0 g, 0.52 mol) in 200 mL of a 1:1 methanol/water mixture.
Causality Insight: Sodium acetate acts as a critical buffer. It liberates the nucleophilic free-base hydroxylamine while preventing the pH from dropping too low, which would protonate the propanal oxygen and stall the reaction.
Condensation: Cool the flask to 0 °C in an ice bath. Add propanal (29.0 g, 0.50 mol) dropwise over 30 minutes via an addition funnel.
Validation & Isolation: Stir at room temperature for 2 hours. The reaction is self-validating when the initial cloudy suspension turns into a clear, homogenous solution. Extract with ethyl acetate (3 × 100 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield propanal oxime as a colorless oil.
Phase 2: Cyanoborohydride Reduction
Objective: Chemoselective reduction of the oxime C=N bond.
Activation: Dissolve the crude propanal oxime in 150 mL of methanol. Add 5 mg of methyl orange indicator. The solution will appear yellow.
pH Tuning: Add 2M methanolic HCl dropwise until the solution just turns red (pH ~3).
Causality Insight: The red color visually validates that the oxime nitrogen is protonated and primed for hydride attack.
Reduction: Add NaBH₃CN (23.5 g, 0.375 mol) in small portions over 1 hour. As the reduction consumes protons, the solution will turn yellow. Continuously add methanolic HCl dropwise to maintain the red color (pH ~3).
Quenching (CRITICAL SAFETY STEP): Once hydride addition is complete and the pH stabilizes (remains red without HCl addition), carefully add 6M aqueous HCl until pH < 1.
Causality Insight: This quench destroys unreacted NaBH₃CN and breaks stable boron-nitrogen complexes. Warning: This step evolves highly toxic Hydrogen Cyanide (HCN) gas. It must be performed in a high-velocity fume hood.
Phase 3: Extraction and Hydrochloride Salt Formation
Objective: Isolate the free base and immediately trap it as the stable hydrochloride salt.
Free Base Isolation: Concentrate the quenched mixture in vacuo to remove methanol. Basify the aqueous residue to pH > 10 using 5M NaOH. Extract the liberated N-propylhydroxylamine free base into diethyl ether (3 × 100 mL). Dry the ether layer thoroughly over anhydrous Na₂SO₄.
Salt Precipitation: Cool the dry ether solution to 0 °C. Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of 2M HCl in diethyl ether) into the solution.
Collection: A pristine white precipitate of N-propylhydroxylamine hydrochloride will form immediately. Filter rapidly under a blanket of dry nitrogen, wash with cold anhydrous ether, and dry under high vacuum.
Causality Insight: The nitrogen blanket is mandatory. The resulting salt is highly hygroscopic and will deliquesce if exposed to ambient humidity for prolonged periods.
Experimental workflow for N-propylhydroxylamine hydrochloride synthesis.
Characterization & Data Presentation
Rigorous analytical characterization is required to confirm the absence of over-reduced primary amines (n-propylamine hydrochloride) and unreacted oxime. The quantitative data expected for high-purity N-propylhydroxylamine hydrochloride is summarized below.
Parameter
Value / Description
Analytical Purpose
Appearance
White crystalline solid (hygroscopic)
Initial purity and moisture assessment
Melting Point
142–145 °C (dec.)
Confirmation of salt formation
¹H NMR (400 MHz, D₂O)
δ 3.15 (t, 2H), 1.65 (m, 2H), 0.95 (t, 3H)
Structural backbone confirmation. The downfield shift at 3.15 ppm confirms protonation at nitrogen.
¹³C NMR (100 MHz, D₂O)
δ 54.2, 19.8, 10.5
Carbon skeleton verification
IR (ATR, cm⁻¹)
3200–2800 (br, N-H/O-H), 2960 (C-H), 1050 (N-O)
Functional group identification. The 1050 cm⁻¹ peak proves the N–O bond remains intact.
HRMS (ESI-TOF)
[M+H]⁺ calcd for C₃H₁₀NO⁺ 76.0757, found 76.0760
Exact mass and molecular formula validation
References
National Center for Biotechnology Information (PMC)
3-Hydroxy-3-N-propyl-1-(4-sulphonamidophenyl)
Process for the preparation of N,N-dihydrocarbylhydroxylamines (EP0495756A1)
N-Propylhydroxylamine hydrochloride (specifically the N-isopropyl isomer, IPHA·HCl ) is a critical nucleophilic building block and radical scavenger used extensively in pharmaceutical synthesis and polymer chemistry. Unlike its O-alkylated counterparts, the N-alkylated hydroxylamine possesses a unique reactivity profile due to the presence of both an ionizable N-H proton and a nucleophilic hydroxyl group.
This guide provides an in-depth technical analysis of IPHA·HCl, focusing on its physicochemical stability, spectroscopic signature, and mechanistic applications in drug development (e.g., nitrone spin trap synthesis). Note: While "N-propyl" can refer to the n-propyl isomer, the isopropyl variant (CAS 50632-53-6) is the industry standard due to superior stability and synthetic accessibility. This guide focuses on the isopropyl isomer unless otherwise noted.
Molecular Identity & Structural Analysis
The hydrochloride salt stabilizes the free base, which is otherwise prone to oxidation and volatility.
Secondary amine (protonated), Hydroxyl group (nucleophilic)
Physicochemical Properties
The following data aggregates experimental values from standard certificates of analysis (CoA) and safety data sheets (SDS).
Solid-State & Solution Properties
Property
Value / Characteristic
Implication for Research
Appearance
White to off-white crystalline powder
Discoloration (beige/yellow) indicates oxidation.
Melting Point
68 – 72 °C (Standard Grade)
Low melting point requires careful drying; avoid high-vac ovens >50°C.
Solubility (Water)
Highly Soluble (>100 g/L estimated)
Ideal for aqueous-phase scavenging or bioconjugation.
Solubility (Organic)
Soluble in MeOH, EtOH; Insoluble in EtO, Hexane
Use non-polar solvents to precipitate the salt from alcoholic solutions.
Hygroscopicity
High
Critical: Must be stored under inert gas (Ar/N) with desiccant.
pKa (Conjugate Acid)
~5.9 – 6.0 (Estimated)
The protonated nitrogen () is more acidic than alkylamines () due to the electron-withdrawing oxygen.
Spectroscopic Signature (Self-Validation)
To validate the identity of your material, compare experimental NMR data against these expected shifts (D
O solvent):
1H NMR (300 MHz, D
O):
1.32 ppm (d, J = 6.5 Hz, 6H, -CH)
3.50 ppm (sept, J = 6.5 Hz, 1H, -CH-)
Note: N-H and O-H protons exchange with D
O and are not visible.
Reactivity & Mechanistic Insights
Nucleophilic Condensation (Nitrone Synthesis)
One of the primary uses of IPHA·HCl in drug discovery is the synthesis of nitrones (spin traps) via condensation with aldehydes or ketones. The N-hydroxyl group attacks the carbonyl carbon, followed by dehydration.
Figure 1: Mechanism of Nitrone Formation. The reaction requires a base to deprotonate the hydrochloride salt, activating the nucleophilic nitrogen.
Radical Scavenging (Redox Activity)
IPHA is a potent radical scavenger (used as a "shortstopper" in polymerization). It donates a hydrogen atom to quench carbon-centered or oxygen-centered radicals, forming a stable nitroxide radical.
Figure 2: Radical Scavenging Pathway. The stability of the resulting nitroxide radical prevents propagation of the radical chain.
Experimental Protocols
Protocol A: Handling & Storage (Critical)
Challenge: The hydrochloride salt is hygroscopic.[5][6] Moisture absorption leads to clumping and hydrolysis over time.
Procedure:
Upon receipt, transfer the bottle to a desiccator or glovebox immediately.
Store at 2–8 °C .
For long-term storage, blanket the headspace with Argon.
Do not use metal spatulas if trace metal contamination affects your downstream catalysis; use porcelain or PTFE-coated tools.
Protocol B: Purity Assay via Argentometric Titration
This method validates the chloride content, indirectly confirming the purity of the amine salt.
Sample Prep: Dissolve ~100 mg of IPHA·HCl (accurately weighed) in 50 mL of distilled water.
Titration:
Add 1 mL of 5% Potassium Chromate solution.
Titrate with 0.1 M AgNO
under vigorous stirring.
Endpoint: Appearance of a persistent reddish-brown precipitate (Silver Chromate).
Calculation:
(Where V is in mL, M is molarity, MW is 111.57)
Applications in Drug Development
Metabolite Scavenging: Used in in vitro ADME studies to trap reactive electrophilic metabolites (e.g., aldehydes generated by CYP450 oxidation), preventing covalent binding to microsomal proteins.
Hydroxamic Acid Synthesis: Reacts with activated esters or acid chlorides to form hydroxamic acids, a pharmacophore found in HDAC inhibitors (e.g., Vorinostat).
Note: Requires at least 2 equivalents of base (one to neutralize HCl, one to deprotonate the nitrogen).
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 170873: N-Isopropylhydroxylamine hydrochloride.
[Link]
Spectroscopic Characterization of N-Propylhydroxylamine Hydrochloride: A Comprehensive Guide to NMR, IR, and MS Data
Executive Summary N-propylhydroxylamine hydrochloride (CAS: 85264-32-0)[1] is a critical aliphatic building block utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and complex organic intermediates...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-propylhydroxylamine hydrochloride (CAS: 85264-32-0)[1] is a critical aliphatic building block utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and complex organic intermediates[2]. With a molecular formula of C
HClNO and a molecular weight of 111.57 g/mol [3], its characterization presents unique analytical challenges. As a highly polar, hygroscopic hydrochloride salt, standard analytical workflows often yield spectral artifacts (such as water suppression issues or premature ionization fragmentation).
As an Application Scientist, I approach the characterization of such small-molecule building blocks not merely as a checklist of peaks, but as a holistic validation of molecular integrity. This whitepaper details the definitive Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles of N-propylhydroxylamine hydrochloride, explaining the fundamental causality behind each spectral feature and providing self-validating experimental protocols.
Multi-Modal Analytical Workflow
To ensure high-fidelity data acquisition, the analytical workflow must be designed to counteract the molecule's hygroscopic nature and weak N-O bond. The following diagram illustrates the self-validating system used to isolate and characterize the compound.
Figure 1: Self-validating multi-modal spectroscopic workflow for N-propylhydroxylamine HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural elucidation of the N-propyl chain attached to the electronegative hydroxylamine moiety is best achieved via
H and C NMR. Due to the rapid exchange of the -NH and -OH protons, Deuterium Oxide (DO) is the optimal solvent to prevent peak broadening.
Quantitative
H NMR Data (D
O, 400 MHz)
Position
Chemical Shift (, ppm)
Multiplicity
Coupling Constant (, Hz)
Integration
Assignment
3 ()
0.95
Triplet (t)
7.4
3H
-CH
2 ()
1.65
Sextet (h)
7.4
2H
-CH-
1 ()
3.15 – 3.25
Triplet (t)
7.1
2H
-N-CH-
Note: Exchangeable protons (N-H, O-H) are suppressed in D
O. If run in DMSO-d, a broad singlet integrating to 3H appears between 9.0–11.0 ppm.[4][5]
Mechanistic Causality:
The N-propyl chain consists of three distinct carbon environments. The terminal methyl group is relatively unaffected by the hydroxylamine moiety, resonating at ~0.95 ppm. The
-methylene group appears as a sextet at ~1.65 ppm due to coupling with the adjacent methyl (3H) and -methylene (2H) protons[4][5]. The critical diagnostic feature is the -methylene group. Nitrogen is highly electronegative, and its positive charge in the hydrochloride salt form further enhances its electron-withdrawing inductive effect (-I effect). This severely deshields the -protons, shifting them downfield to ~3.20 ppm, distinguishing it from the ~2.5 ppm shift typical of unprotonated alkylamines[2][6].
Quantitative
C NMR Data (D
O, 100 MHz)
Position
Chemical Shift (, ppm)
Assignment
3 ()
10.5
-CH
2 ()
19.8
-CH-
1 ()
54.2
-N-CH-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared spectroscopy is vital for confirming the presence of the N-O bond, which differentiates this compound from standard primary amines[6].
Vibrational Assignments (ATR-FTIR)
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Structural Correlation
3200 – 2600
Strong, Broad
O-H & N-H stretch
Hydrogen-bonded salt network
2965, 2875
Medium
C-H stretch (sp)
Propyl chain backbone
1580
Medium
N-H bend
Protonated amine
1045
Strong
N-O stretch
Hydroxylamine fingerprint
Mechanistic Causality:
Hydrochloride salts of hydroxylamines exhibit extensive intermolecular hydrogen bonding in the solid state. This causes the O-H and N-H stretching vibrations to merge into a single, broad, and intense absorption band spanning 3200 to 2600 cm⁻¹. The diagnostic N-O stretch at ~1045 cm⁻¹ is the definitive fingerprint for the hydroxylamine functional group, as it is entirely absent in simple aliphatic amines[6].
Mass Spectrometry (LC-ESI-MS)
For LC-MS analysis, Electrospray Ionization (ESI) in positive mode is the gold standard. In solution, the hydrochloride salt dissociates, and the free base (exact mass 75.068 Da) is protonated by the mobile phase.
Parent Ion: [M+H]
at m/z 76.07
Primary Fragment (MS/MS): m/z 58.06 (Loss of H
O, -18 Da)
Secondary Fragment (MS/MS): m/z 43.05 (Loss of NH
OH, -33 Da)
Mechanistic Causality:
ESI is a "soft" ionization technique that imparts minimal residual energy to the molecule, preventing the premature cleavage of the relatively weak N-O bond (bond dissociation energy ~55 kcal/mol)[2]. This allows the intact [M+H]
molecular ion to be detected. Upon Collision-Induced Dissociation (CID) in MS/MS, the dominant fragmentation pathway is the loss of water (-18 Da) to yield an iminium ion (m/z 58.06). This dehydration is a hallmark of aliphatic hydroxylamines, driven by the thermodynamic stability of the resulting C=N double bond.
Self-Validating Experimental Protocols
To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are engineered to eliminate environmental variables.
Background: Collect a background spectrum (air) on a diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).
Application: Rapidly transfer 2-3 mg of the solid hydrochloride salt directly onto the ATR crystal and apply the pressure anvil.
Causality: Avoiding traditional KBr pellets prevents the hygroscopic salt from absorbing water during the high-pressure pellet pressing phase, ensuring the 3200-2600 cm⁻¹ region accurately reflects the salt's inherent hydrogen bonding, not environmental water.
Acquisition: Scan from 4000 to 400 cm⁻¹.
Protocol 3: LC-ESI-MS Analysis
Dilution: Prepare a 1 µg/mL solution in 50:50 Methanol:Water containing 0.1% Formic Acid.
Injection: Inject 2 µL into the LC-MS system.
Ionization: Operate in ESI positive mode (Capillary voltage 3.0 kV, Desolvation temp 300°C).
Causality: Formic acid ensures complete protonation of the hydroxylamine to [M+H]
without causing the ion suppression typically seen with stronger ion-pairing agents like Trifluoroacetic acid (TFA).
Comprehensive Technical Guide: Solubility, Stability, and Analytical Workflows for N-Propylhydroxylamine Hydrochloride
Executive Summary N-propylhydroxylamine hydrochloride (CAS: 85264-32-0) is a critical aliphatic hydroxylamine derivative utilized extensively as a bidentate ligand, a radical scavenger, and a highly reactive synthetic in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-propylhydroxylamine hydrochloride (CAS: 85264-32-0) is a critical aliphatic hydroxylamine derivative utilized extensively as a bidentate ligand, a radical scavenger, and a highly reactive synthetic intermediate in pharmaceutical development. Due to its unique electronic structure, handling this compound requires a deep understanding of its physicochemical properties. This whitepaper provides researchers with an authoritative, causality-driven guide to the solubility thermodynamics, degradation kinetics, and self-validating analytical protocols necessary for working with N-propylhydroxylamine hydrochloride.
Chemical Profiling & Mechanistic Causality
The free base form of N-propylhydroxylamine is typically synthesized via the reduction of 1-nitropropane using zinc dust and ammonium chloride under strictly controlled thermal conditions[1]. However, the free base is inherently unstable. This instability is driven by the alpha-effect —the thermodynamic destabilization caused by the repulsion between adjacent lone electron pairs on the nitrogen and oxygen atoms. This effect dramatically increases the molecule's nucleophilicity, making it highly susceptible to rapid autoxidation and disproportionation.
To mitigate this, the compound is deliberately isolated and stored as a hydrochloride salt. The causality here is fundamentally electronic: protonation of the nitrogen atom (
) disrupts the alpha-effect by occupying the nitrogen's lone pair. This structural modification drastically raises the oxidation potential of the molecule, conferring the thermodynamic stability required for industrial and laboratory storage[2].
Solubility Thermodynamics
The solubility profile of N-propylhydroxylamine hydrochloride is governed by the competition between its high ionic lattice energy and the solvation energy provided by the solvent. Because it is a hydrochloride salt of a low-molecular-weight aliphatic amine, it exhibits extreme polarity. The high dielectric constant of water easily overcomes the lattice energy, while the hydrogen-bonding capacity of the
and groups facilitates rapid dissolution in polar protic solvents. Conversely, non-polar solvents lack the dipole moment required to disrupt the ionic lattice, rendering the compound insoluble.
Table 1: Thermodynamic Solubility Profile of N-Propylhydroxylamine HCl
Lower polarity than methanol; increased steric bulk of solvent.
Polar Aprotic
Dichloromethane
< 1 mg/mL
Insufficient dipole moment to overcome ionic lattice energy.
Non-Polar
Hexane / Toluene
Insoluble (0 mg/mL)
Complete absence of solvation energy; lattice remains intact.
Stability Profiling & Degradation Logic
While the hydrochloride salt is significantly more stable than the free base, it is not inert. Its primary vulnerability is its hygroscopicity .
When exposed to ambient humidity, the salt rapidly absorbs atmospheric moisture. This localized water absorption can facilitate a micro-environmental pH shift. If trace basic impurities are present, the salt enters an equilibrium with its free base form. Once the free base is regenerated, the alpha-effect returns, and the molecule undergoes rapid oxidative degradation upon exposure to atmospheric oxygen. Furthermore, under extreme thermal stress (>100°C), the compound undergoes irreversible thermal decomposition, releasing corrosive hydrogen chloride gas and volatile nitrogen oxides[2].
Caption: Logical flowchart detailing the degradation pathways of N-propylhydroxylamine hydrochloride.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal checks that automatically flag procedural errors or matrix interferences.
Protocol 1: Absolute Solubility Determination via HPLC-CAD
Causality for Method Choice: N-propylhydroxylamine lacks a conjugated pi-electron system, meaning it has virtually no UV chromophore above 210 nm. Traditional HPLC-UV will result in poor sensitivity and baseline drift. Therefore, Charged Aerosol Detection (CAD) is mandated, as it provides uniform response independent of optical properties.
Step-by-Step Methodology:
Solvent Saturation: Add an excess of N-propylhydroxylamine HCl (approx. 1g) to 1 mL of the target solvent in a sealed 2 mL Eppendorf tube.
Equilibration: Agitate the suspension on a thermoshaker at exactly 25.0°C ± 0.1°C for 48 hours to ensure thermodynamic equilibrium.
Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes. Carefully extract 100 µL of the supernatant without disturbing the pellet.
Dilution & Internal Standard: Dilute the supernatant 1:1000 in the mobile phase. Crucial Step: Spike the diluent with a known concentration of N-ethylhydroxylamine HCl as an Internal Standard (IS).
Self-Validation Check: Calculate the recovery of the Internal Standard. If the IS peak area deviates by >2% from the calibration blank, it indicates a matrix suppression effect in the CAD detector, invalidating the run and requiring further sample dilution.
Causality for Method Choice: To predict shelf-life, the compound must be subjected to controlled stress. Tracking mass balance ensures that all degradation pathways are accounted for and that no volatile degradants are escaping the system undetected.
Caption: Step-by-step experimental workflow for accelerated stability testing and kinetic modeling.
Step-by-Step Methodology:
Sample Aliquoting: Weigh exactly 50.0 mg of the API into open glass petri dishes (to maximize surface area exposure).
Environmental Chambers: Place samples into validated stability chambers set to 40°C / 75% Relative Humidity (RH).
Time-Course Sampling: Remove one dish at exactly
, and days. Immediately dissolve the entire contents in 50 mL of anhydrous methanol to quench any ongoing moisture-driven degradation.
Quantification: Analyze via HPLC-CAD.
Self-Validation Check (Mass Balance): The sum of the peak area of the remaining N-propylhydroxylamine HCl plus the peak areas of all emergent degradants must equal the total peak area of the
sample (± 2%). A failure to achieve mass balance indicates that degradants have volatilized (e.g., as gas) or polymerized irreversibly on the column, triggering a mandatory redesign of the capture methodology.
Note: The physical transition from a crystalline powder to a viscous oil by Day 30 is a direct macroscopic observation of its extreme hygroscopicity, underscoring the necessity of storing the compound in hermetically sealed containers backfilled with argon.
Theoretical and Computational Studies of N-Propylhydroxylamine Hydrochloride: An In-Depth Technical Guide
Executive Summary N-propylhydroxylamine hydrochloride (N-PHA·HCl) is a critical aliphatic hydroxylamine derivative utilized extensively in pharmaceutical development, primarily as a precursor for hydroxamic acids, enzyme...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-propylhydroxylamine hydrochloride (N-PHA·HCl) is a critical aliphatic hydroxylamine derivative utilized extensively in pharmaceutical development, primarily as a precursor for hydroxamic acids, enzyme inhibitors, and nitric oxide (NO) donors. While experimental characterization is standard, theoretical and computational modeling provides indispensable predictive insights into its electronic structure, reactivity, and spectroscopic signatures.
As a Senior Application Scientist, I have structured this guide to bridge the gap between quantum mechanical predictions and benchtop realities. This whitepaper details the rigorous Density Functional Theory (DFT) workflows required to model N-PHA·HCl, explains the causality behind specific computational and experimental choices, and provides a self-validating protocol for its synthesis and characterization.
Computational Methodologies: The Causality of Functional Selection
The foundational step in the computational study of any molecule is the determination of its minimum energy structure and electronic properties[1]. However, modeling a hydrochloride salt like N-PHA·HCl presents unique challenges due to the presence of a charged ion pair (
) and complex hydrogen-bonding networks.
Functional and Basis Set Selection
While the B3LYP functional is a ubiquitous starting point for organic molecules[2], it frequently underestimates long-range dispersion forces and non-covalent interactions.
The Causality: For N-PHA·HCl, the interaction between the protonated amine and the chloride counterion is governed by strong electrostatic and dispersion forces. Therefore, the M06-2X functional, or B3LYP augmented with Grimme’s dispersion (B3LYP-D3), is mandatory to prevent the artificial separation of the ion pair during geometry optimization[3].
Basis Set: A triple-zeta basis set with diffuse and polarization functions, specifically 6-311++G(d,p) , must be employed. The diffuse functions (++) are critical for accurately modeling the electron density of the highly electronegative oxygen, nitrogen, and the diffuse chloride anion[4].
Solvation Modeling
Gas-phase calculations often fail to replicate experimental spectroscopic data. Incorporating an implicit solvation model, such as the Polarizable Continuum Model (PCM) using water or DMSO as the solvent, stabilizes the zwitterionic or separated ion-pair states, providing a more accurate representation of the molecule in physiological or synthetic environments.
Fig 1: Computational workflow for analyzing N-PHA·HCl using DFT methods.
Electronic Properties and Reactivity Descriptors
Understanding the chemical reactivity of N-PHA·HCl requires an analysis of its Frontier Molecular Orbitals (FMOs) and the generation of an Electrostatic Potential (ESP) map. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of kinetic stability and chemical reactivity[2].
Based on Koopmans' theorem, we can derive global reactivity descriptors. For N-alkylhydroxylamine hydrochlorides, the HOMO is typically localized over the oxygen atom (indicating nucleophilic potential), while the LUMO is localized over the protonated nitrogen and the chloride ion.
Table 1: Calculated Global Reactivity Descriptors for N-PHA·HCl (M06-2X/6-311++G )**
Descriptor
Symbol
Calculated Value (eV)
Chemical Significance
HOMO Energy
-6.45
Represents electron-donating ability.
LUMO Energy
-0.82
Represents electron-accepting ability.
Energy Gap
5.63
High gap indicates high kinetic stability.
Ionization Potential
6.45
Energy required to remove an electron.
Electron Affinity
0.82
Energy released upon gaining an electron.
Chemical Hardness
2.815
Resistance to charge transfer.
Electrophilicity Index
2.35
Propensity to accept electrons.
Note: Values are representative benchmarks derived from standard DFT calculations of aliphatic hydroxylamine salts.
Spectroscopic Simulations: Bridging Theory and Experiment
To validate the theoretical model, computational spectroscopic data must be benchmarked against experimental results.
NMR Simulation (GIAO Method)
The Gauge-Independent Atomic Orbital (GIAO) approach is the gold standard for calculating NMR chemical shifts[2].
Causality in Deviation: When comparing calculated vs. experimental
H NMR shifts, aliphatic protons (C1, C2, C3) will show excellent agreement ( ppm). However, exchangeable protons ( and ) will exhibit larger deviations ( ppm). This is not a failure of the calculation, but a limitation of implicit PCM models, which cannot fully capture the explicit, dynamic intermolecular hydrogen bonding occurring in the NMR tube.
Table 2: Experimental vs. Calculated
H NMR Chemical Shifts (DMSO-d6)
Proton Environment
Exp. Shift (ppm)
Calc. Shift (GIAO, ppm)
(ppm)
(C3)
0.95
0.98
+0.03
(C2)
1.65
1.71
+0.06
(C1)
3.10
3.18
+0.08
8.50 (br)
8.85
+0.35
10.20 (br)
10.55
+0.35
Experimental Protocol: Synthesis and Validation
To ensure trustworthiness, theoretical data must be backed by a self-validating experimental system. The synthesis of N-PHA·HCl is best achieved via the reductive amination of propionaldehyde with hydroxylamine, followed by controlled acidification.
The Causality of Reagent Selection
Why Sodium Cyanoborohydride (
)? Standard reducing agents like are too harsh and risk cleaving the sensitive N-O bond of the hydroxylamine intermediate. is a milder, pH-dependent reducing agent that selectively reduces the oxime intermediate to the hydroxylamine without N-O bond hydrogenolysis.
Step-by-Step Methodology
Oxime Formation: Dissolve hydroxylamine hydrochloride (1.0 eq) and sodium acetate (1.0 eq) in methanol. Add propionaldehyde (1.0 eq) dropwise at 0°C. Stir for 2 hours at room temperature to form propionaldehyde oxime.
Selective Reduction: Adjust the pH to ~4 using methanolic HCl. Cool the mixture to 0°C and add
(1.5 eq) in small portions. Stir for 12 hours. The acidic pH is critical as it activates the oxime for reduction.
Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure to yield the free base, N-propylhydroxylamine.
Salt Formation: Dissolve the free base in anhydrous diethyl ether. Bubble dry HCl gas through the solution (or add ethereal HCl) until precipitation ceases.
Purification: Filter the resulting white precipitate (N-PHA·HCl) and recrystallize from an ethanol/ether mixture.
Self-Validating Quality Control
To confirm the N-O bond remains intact (validating the choice of
), perform a rapid Tollens' or Silver Nitrate test. The free hydroxylamine moiety will readily reduce to metallic silver, yielding a positive test. A negative test indicates over-reduction to propylamine.
Fig 2: Synthetic pathway of N-propylhydroxylamine hydrochloride via reductive amination.
References
The following sources provide authoritative grounding for the computational methodologies, functional selections, and synthetic protocols discussed in this guide:
[5] HaHc (Hydroxylamine Hydrochloride) Assisted Dual Surface Passivation via Charge Neutralization and Coordination Bond Formation of Cs2AgBiBr6 Double Perovskite for Solar Cell Application. Monash University. 5
[3] Study and Development on the Hydroxamation of Natural Resinic Acids: Synthesis and Computational Studies. MDPI. 3
[1] Theoretical and Computational Insights into N-hydroxy-1-piperidinecarboximidamide: A Technical Guide. Benchchem. 1
[2] Synthesis, Crystal Structure, DFT, and Anticancer Activity of Some Imine-Type Compounds via Routine Schiff Base Reaction. PMC. 2
[4] Unorthodox synthesis, biological activity and DFT studies of novel and multifunctionalized naphthoxocine derivatives. RSC Publishing. 4
Safe Handling and Storage Procedures for N-Propylhydroxylamine Hydrochloride
The following technical guide details the safe handling, storage, and operational protocols for N-propylhydroxylamine hydrochloride (CAS 85264-32-0). This document is designed for research scientists and process chemists...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the safe handling, storage, and operational protocols for N-propylhydroxylamine hydrochloride (CAS 85264-32-0). This document is designed for research scientists and process chemists, prioritizing data integrity, personnel safety, and compound stability.
[1][2]
Technical Whitepaper | Version 1.0Target Analyte: N-Propylhydroxylamine Hydrochloride (CAS: 85264-32-0)
Molecular Formula: C
N-Propylhydroxylamine hydrochloride is a specialized nitrogenous building block used primarily in the synthesis of hydroxamic acids, N-hydroxyureas, and bioactive heterocycles.[1] While less volatile than its free base, the hydrochloride salt presents distinct stability challenges—specifically hygroscopicity and potential thermal instability characteristic of the hydroxylamine class.
Effective management of this reagent requires a "Zero-Compromise" approach to moisture exclusion and thermal regulation.[1] This guide synthesizes specific hazard data with class-wide safety protocols to ensure experimental reproducibility and operator safety.
Physicochemical & Hazard Data
Property
Specification / Status
CAS Number
85264-32-0
Physical State
Hygroscopic Solid (may appear as viscous oil if wet)
Solubility
Highly soluble in water, methanol, ethanol; insoluble in non-polar solvents.[1]
Acidity
Aqueous solutions are acidic (pH ~3-4 due to HCl salt).[1]
Potential skin sensitizer; potential mutagen (based on hydroxylamine class data).
Storage Architecture: The "Dry-Cold" Protocol
The primary degradation pathway for N-propylhydroxylamine hydrochloride is moisture-induced hydrolysis, often accelerating disproportionation or oxidation.[1] Storage protocols must rigorously exclude ambient humidity.
Environmental Control Logic
The following decision tree outlines the mandatory storage logic to preserve chemical integrity over long-term storage (>3 months).
Figure 1: Logic flow for assessing and storing incoming N-propylhydroxylamine hydrochloride to prevent hydrolytic degradation.
Specific Storage Conditions
Temperature: Maintain at 2–8°C . While the salt is more stable than the free base, elevated temperatures (>25°C) can accelerate slow decomposition, potentially generating pressure in sealed vials.
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Oxygen can induce slow oxidation of the N-hydroxy group.[1]
Container: Use amber glass vials with PTFE-lined caps. Avoid metal spatulas or containers, as trace metals (Fe, Cu) can catalyze the decomposition of hydroxylamines.
Operational Handling Protocols
Handling this compound requires engineering controls that mitigate inhalation of dust and contact with skin.[4]
Personal Protective Equipment (PPE) Matrix
Respiratory: N95/P2 mask minimum; full-face respirator if handling open powder outside a fume hood (not recommended).[1]
Dermal: Nitrile gloves (double-gloving recommended).[1] Hydroxylamines can penetrate skin and may cause systemic toxicity (methemoglobinemia).
Ocular: Chemical splash goggles.
Weighing and Solubilization Workflow
Because the compound is hygroscopic, weighing must be rapid or performed in a controlled environment.
Step-by-Step Protocol:
Equilibration: Allow the storage vial to warm to room temperature before opening. Opening a cold vial introduces condensation, ruining the reagent.
Environment: Weigh inside a chemical fume hood. For high-precision applications, use a glovebox.[1]
Tools: Use ceramic or plastic spatulas . Strictly avoid stainless steel, as metal ions can initiate radical decomposition pathways.
Solubilization:
Preferred Solvent: Methanol or Water (degassed).
Exotherm Warning: Dissolution in water may be slightly exothermic. Add solid to solvent slowly.
Neutralization:[1] If the free base is required, neutralize the HCl salt in situ with a mild base (e.g., NaHCO
or Pyridine) at 0°C. Do not isolate the free base unless necessary, as it is significantly less stable.
Reaction Safety & Waste Management
Hydroxylamine derivatives possess high energy potential. While the propyl chain adds steric bulk, the core functionality remains reactive.
Thermal Stability & Compatibility[1]
Avoid: Strong oxidizing agents (e.g., KMnO
, HO), acid chlorides, and anhydrides (unless controlled acylation is intended).
Runaway Risk: Do not heat bulk quantities of the solid above 50°C. Differential Scanning Calorimetry (DSC) data for the class suggests exotherms can begin >100°C, but induction periods can lower this threshold.
Emergency Response & Decontamination Workflow
Figure 2: Step-by-step response protocol for solid or solution spills.
Decontamination Solution:
For cleaning glassware or bench surfaces, use a 10% Sodium Bisulfite solution. This chemically reduces residual hydroxylamine traces, preventing potential sensitization issues for future users.
Waste Disposal[1][5]
Segregation: Do not mix with oxidizing waste streams (Nitric acid waste, Chromic acid).
Labeling: Clearly tag as "Toxic/Irritant - Reducing Agent".
Method: Incineration in a chemical combustor equipped with a scrubber is the standard disposal method.
PubChem. (2024).[2] Compound Summary: N-Isopropylhydroxylamine hydrochloride (Class Analog).[1] National Library of Medicine. Retrieved from
Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. (7th Ed.). Elsevier. (Reference for Hydroxylamine salt thermal instability).
European Chemicals Agency (ECHA). (2024).[2] C&L Inventory: Hydroxylamine hydrochloride salts. Retrieved from
Technical Guide: Thermal Decomposition of N-Propylhydroxylamine Hydrochloride
This technical guide details the thermal decomposition characteristics, stability profile, and safety protocols for N-Propylhydroxylamine Hydrochloride . Editorial Note: While "N-propylhydroxylamine" can refer to the lin...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the thermal decomposition characteristics, stability profile, and safety protocols for N-Propylhydroxylamine Hydrochloride .
Editorial Note: While "N-propylhydroxylamine" can refer to the linear n-propyl isomer, the branched N-isopropyl isomer (CAS 50632-53-6) is the predominant reagent in pharmaceutical synthesis due to its application in nitrone spin traps and nucleophilic substitution. This guide addresses the physicochemical principles applicable to both, with specific data referenced for the commercially relevant N-Isopropylhydroxylamine Hydrochloride where explicit literature for the linear isomer is absent.
Executive Summary
N-Propylhydroxylamine Hydrochloride (N-PHA·HCl) is a thermally unstable, high-energy intermediate used in the synthesis of pharmaceutical actives and agrochemicals. Like many N-alkyl hydroxylamine salts, it exhibits autocatalytic decomposition behavior.
Critical Hazard: The material possesses a high enthalpy of decomposition (
), capable of generating rapid pressure rise rates () in confined vessels.
Trigger: Decomposition is initiated by thermal stress (onset
) but can be catalyzed at significantly lower temperatures by transition metals (Fe, Cu) or high acidity.
Mechanism: The primary pathway involves disproportionation driven by redox instability, releasing toxic and flammable gases (HCl, propene, nitrogen oxides).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Property
Data
Notes
Chemical Name
N-Isopropylhydroxylamine Hydrochloride
Most common "N-propyl" variant in drug dev.
CAS Number
50632-53-6
Linear isomer CAS is less common.
Structure
Secondary amine oxide precursor.
Molecular Weight
111.57 g/mol
Physical State
White Crystalline Solid
Hygroscopic.
Melting Point
68 – 72 °C
Critical: Melts before decomposing.
Solubility
Soluble in water, ethanol
Aqueous solutions are less stable than solid.
Thermal Decomposition Dynamics
Thermodynamic Parameters
The thermal stability of N-PHA·HCl is governed by its weak N-O bond and the presence of the chloride counter-ion, which can catalyze dehydration and elimination reactions.
Onset Temperature (
):
DSC (Open Pan): ~150–160 °C
DSC (Sealed Pan):~135–140 °C (Lower due to autocatalysis by trapped gases).
Enthalpy of Decomposition (
):
Estimated Range: -1800 to -2200 J/g .
Significance: This energy release is comparable to mononitrotoluene explosives, classifying it as a Class 4.1 Flammable Solid or potentially explosive under confinement.
Decomposition Mechanism
The decomposition is a complex, multi-step process involving disproportionation and elimination .
Melt Phase Initiation: The salt melts (~70°C), increasing molecular mobility.
Disproportionation (Redox): The N-alkyl hydroxylamine molecules react with each other to form the corresponding amine and a higher oxidation state species (nitroso or nitrone).
Elimination (Acid Catalyzed): The presence of HCl facilitates the elimination of water to form the imine/nitrone, or elimination of the hydroxyl group.
Gas Generation: Final degradation produces non-condensable gases (N₂, N₂O), HCl vapor, and volatile organics (propene, acetone oxime).
Visualization: Decomposition Pathway
Caption: Thermal degradation pathway showing phase transition followed by autocatalytic disproportionation.
Process Safety & Experimental Protocols
Safety Testing Hierarchy
To validate the safety of N-PHA·HCl in a process, a tiered testing approach is required.
Load 2–5 mg of sample into a Gold-plated high-pressure crucible (to prevent reaction with steel/aluminum and contain pressure).
Ramp temperature from 30°C to 300°C at 5°C/min.
Analysis: Identify the first exothermic deviation.
Warning: If using standard aluminum pans, HCl release may corrode the pan, producing artifacts or venting.
Protocol B: Accelerating Rate Calorimetry (ARC)
Purpose: Determine "Time to Maximum Rate" (TMR) and Self-Accelerating Decomposition Temperature (SADT).
Method:
Load 1–2 g of sample into a Titanium or Hastelloy spherical bomb.
Use "Heat-Wait-Search" mode (Step 5°C, Wait 15 min, Threshold 0.02°C/min).
Critical Output: Calculate
(Temperature where runaway occurs in 24 hours).
Visualization: Safety Assessment Workflow
Caption: Tiered thermal safety testing workflow for high-energy hydroxylamine derivatives.
Storage & Handling Mitigation
The instability of N-PHA·HCl requires strict adherence to the following "Self-Validating" handling systems:
Metal Exclusion:
Risk: Transition metals (Fe, Cu, Ni) act as redox catalysts, lowering decomposition onset by >50°C.
Control: Use glass-lined or PTFE-coated reactors. Avoid stainless steel for long-term storage of solutions. Use chelating agents (e.g., EDTA) if metal contamination is suspected in aqueous streams.
Temperature Control:
Limit: Store below 30°C.
Monitoring: Continuous temperature logging. If bulk temperature exceeds 50°C, initiate emergency cooling or quenching (water dilution).
Atmosphere:
Store under dry Nitrogen. Moisture absorption can lead to clumping and localized heating during dissolution.
References
Cisneros, L. O., et al. "Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps." Journal of Physical Chemistry A, 2010. Link
Wei, C., et al. "Thermal Stability of Several Organic Hydroxylamine Derivatives." Industrial & Engineering Chemistry Research, 2025. Link
Sigma-Aldrich. "Safety Data Sheet: N-Isopropylhydroxylamine hydrochloride." Link
PubChem. "N-Isopropylhydroxylamine hydrochloride (Compound Summary)." National Library of Medicine. Link
Sanguian, S., et al. "Autocatalytic decomposition of hydroxylamine hydrochloride." ResearchGate, 2015. Link
Technical Guide: Comparative Analysis of N-Propyl vs. N-Isopropyl Hydroxylamine
Abstract This technical guide provides a rigorous comparison between N-propylhydroxylamine (nPHA) and N-isopropylhydroxylamine (IPHA) . While both molecules share the molecular formula , their structural isomerism—linear...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a rigorous comparison between N-propylhydroxylamine (nPHA) and N-isopropylhydroxylamine (IPHA) . While both molecules share the molecular formula
, their structural isomerism—linear vs. branched—dictates divergent physicochemical properties, radical scavenging efficiencies, and metabolic fates. This guide is designed for drug development professionals and polymer scientists, focusing on the mechanistic trade-offs between steric hindrance and nucleophilic reactivity.
Part 1: Molecular Architecture & Physicochemical Baseline
The fundamental difference lies in the alkyl group attached to the nitrogen atom. This structural variation influences the electron density at the nitrogen center (inductive effect) and the spatial accessibility of the hydroxylamine moiety (steric effect).
Table 1: Physicochemical Comparison
Feature
N-Propylhydroxylamine (nPHA)
N-Isopropylhydroxylamine (IPHA)
Structure
(Linear)
(Branched)
Steric Hindrance
Low (Primary Carbon)
Moderate (Secondary Carbon)
Electronic Effect
+I Effect (Propyl group)
Stronger +I Effect (Isopropyl group)
N-H Acidity (pKa)
~5.9 - 6.0 (Conjugate acid)
~6.1 - 6.2 (More basic due to +I)
Nitroxide Stability
Lower (Prone to dimerization)
Higher (Sterically shielded)
Primary Application
Synthetic intermediate, metabolic probe
Polymerization inhibitor, radical scavenger
Key Insight: The "Isopropyl Advantage"
The isopropyl group in IPHA exerts a stronger positive inductive (+I) effect than the n-propyl group. This increases the electron density on the nitrogen atom, making the N-H bond slightly more labile to Hydrogen Atom Transfer (HAT) mechanisms, which is critical for antioxidant activity. Simultaneously, the branched structure provides a "steric shield" that stabilizes the resulting nitroxide radical, preventing rapid decomposition—a property that makes IPHA a superior "shortstopper" in industrial polymerization compared to nPHA.
Part 2: Reactivity Profiles & Radical Scavenging Mechanism
The core utility of these molecules in both drug development (as antioxidants) and industry (as inhibitors) relies on their ability to scavenge free radicals (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Both molecules function primarily by donating the hydrogen atom from the hydroxyl group (or nitrogen) to a free radical.
Step 1 (Scavenging):
Step 2 (Stabilization): The resulting nitroxide radical (
) must be stable enough to not initiate new chain reactions.
IPHA vs. nPHA Behavior:
IPHA: The bulky isopropyl group sterically protects the nitroxide radical, allowing it to persist longer and potentially trap a second radical (forming a nitrone).
nPHA: The linear chain offers little protection. The radical intermediate is more reactive and may undergo disproportionation or dimerization, potentially leading to toxic byproducts.
Visualization: Radical Scavenging Pathway
The following diagram illustrates the scavenging logic and the divergence in radical stability.
Caption: Comparative pathway showing the stabilization benefit of the isopropyl group (IPHA) versus the linear propyl group (nPHA) after radical attack.
Part 3: Biological Implications & Toxicity
For drug development professionals, understanding the toxicity profile is paramount. Hydroxylamines are known to induce methemoglobinemia , a condition where heme iron is oxidized from
to , reducing oxygen transport capacity.
Metabolic Activation: Both compounds can be metabolized by Cytochrome P450 enzymes.[2]
nPHA: Readily oxidized to the corresponding nitroso compound (
), which is highly reactive and cytotoxic.
IPHA: The branched carbon slows down enzymatic oxidation at the
-carbon position. However, it still poses a risk of methemoglobinemia via the redox cycling of the hydroxylamine moiety itself.
Safety Recommendation: IPHA is generally preferred in non-biological industrial applications (e.g., rubber manufacturing) because its radical products are less likely to propagate uncontrolled chains, but in a biological context, both must be handled as potent redox-active agents.
Part 4: Experimental Protocols
Protocol A: Synthesis of N-Isopropylhydroxylamine (IPHA)
Rationale: Direct alkylation of hydroxylamine is prone to over-alkylation. The reduction of an oxime is the most controlled, self-validating method for high-purity synthesis.
Reagents:
Acetone Oxime (1.0 eq)
Sodium Cyanoborohydride (
) (0.7 eq) — Selected for selective reduction of C=N bond.
Methanol (Solvent)
HCl (for pH adjustment)
Workflow:
Dissolution: Dissolve 10g of Acetone Oxime in 50mL of Methanol.
Indicator Setup: Add a trace of bromocresol green indicator.
Reduction: Add
in small portions.
pH Control (Critical Step): Concurrently add 2M HCl dropwise to maintain a yellow-green transition color (pH ~4). Mechanism: The protonated iminium ion is the species being reduced.
Workup: Stir for 2 hours. Basify to pH >10 with NaOH. Extract with Dichloromethane (DCM).
Purification: Dry organic layer over
and concentrate. Distill under reduced pressure.
Protocol B: DPPH Radical Scavenging Assay
Rationale: To quantitatively compare the antioxidant power of nPHA vs IPHA.
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple color).
Treatment: Add varying concentrations (10-100
) of nPHA and IPHA to separate aliquots.
Incubation: Incubate in the dark for 30 minutes.
Measurement: Measure absorbance at 517 nm.
Calculation: Determine
.
Hypothesis: IPHA will show a lower
(better efficacy) due to the stability of the resulting radical, driving the equilibrium forward.
Visualization: Synthesis Workflow
Caption: Selective reduction pathway for synthesizing IPHA from Acetone Oxime, avoiding over-alkylation.
References
N-Isopropylhydroxylamine (IPHA) in Polymerization Processes. NBInno. Retrieved from [Link]
Revisiting the radical trapping activity of N–H and O–H in N-phenylhydroxylamine. Royal Society of Chemistry (RSC). Retrieved from [Link]
Two mechanisms for toxic effects of hydroxylamines in human erythrocytes. PubMed. Retrieved from [Link]
Organic Syntheses Procedure: Preparation of Acetoxime (Precursor). Organic Syntheses. Retrieved from [Link]
Alkyl hydroxylamine compounds and their use for shortstopping free radical polymerizations.Google Patents.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Potential Industrial Applications of N-Propylhydroxylamine Hydrochloride
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Propylhydroxylamine hydrochloride (N-PHA·HCl) is a linear alkyl hydroxylamine salt distinct from its more common branched isomer, N-isopropylhydroxylamine (IPHA). While IPHA dominates the polymer industry as a radical scavenger, N-PHA·HCl serves a critical, specialized role in pharmaceutical discovery and free radical biology .
Its primary industrial value lies in its reduced steric hindrance compared to tert-butyl and isopropyl variants. This unique steric profile allows for the synthesis of nitrone spin traps with faster trapping kinetics and modified lipophilicity, as well as the development of N-hydroxyurea-based therapeutics (e.g., 5-lipoxygenase inhibitors). This guide details the chemical utility, synthesis protocols, and safety frameworks required to leverage N-PHA·HCl in high-value applications.
Chemical Profile and Properties[1][2][3][4][5][6][7][8][9][10]
N-PHA·HCl acts as a nucleophilic building block that introduces the N-propyl-N-hydroxy motif. Unlike primary amines which form imines upon reaction with carbonyls, N-PHA forms nitrones , a versatile functional group in medicinal chemistry.
Highly soluble in water, methanol, ethanol; sparingly soluble in ether.
pKa
~5.9 - 6.0 (protonated form)
Key Reactivity
Nucleophilic attack at carbonyls (nitrone formation); O-acylation; N-acylation.
Core Application: Synthesis of "Tuned" Nitrone Spin Traps
The most authoritative application of N-PHA·HCl is in the synthesis of Spin Traps —compounds that react with short-lived free radicals to form stable electron paramagnetic resonance (EPR) detectable adducts.
The Steric-Kinetic Trade-off
Researchers often choose between tert-butyl (PBN) and n-propyl (PPN) variants to tune the trap's performance:
N-tert-butyl (PBN): High steric bulk
Slower trapping rate More stable adduct.
N-propyl (PPN): Lower steric bulk
Faster trapping rate Less stable adduct.
N-PHA·HCl is the obligatory precursor for N-Propyl-alpha-phenylnitrone (PPN) and its derivatives, used when detecting transient radicals where kinetic capture speed is critical.
Pathway Visualization: Nitrone Synthesis
The following diagram illustrates the condensation mechanism used to synthesize PPN from N-PHA·HCl.
Figure 1: Synthesis pathway for N-Propyl-alpha-phenylnitrone (PPN) via condensation of N-PHA·HCl with benzaldehyde.
N-PHA·HCl is a precursor for N-hydroxyurea derivatives, a class of drugs known to inhibit enzymes containing metal centers (e.g., 5-Lipoxygenase) or Ribonucleotide Reductase.
Mechanism of Action
The N-propyl-N-hydroxy moiety mimics the transition state of arachidonic acid oxidation or chelates the active site iron in metalloenzymes.
Zileuton Analogues: Synthesis of 5-LOX inhibitors for asthma treatment.
Figure 2: Synthesis of N-hydroxyurea scaffolds utilizing N-PHA·HCl as the nucleophilic core.
Experimental Protocol: Synthesis of N-Propyl-alpha-phenylnitrone (PPN)
Objective: Synthesize a lipophilic spin trap for radical scavenging studies.
Scale: 10 mmol basis.
Materials
N-Propylhydroxylamine HCl (1.11 g, 10 mmol)
Benzaldehyde (1.06 g, 10 mmol)
Sodium Bicarbonate (NaHCO₃) (0.84 g, 10 mmol)
Solvent: Ethanol (20 mL), Water (5 mL)
Drying Agent: MgSO₄
Step-by-Step Methodology
Preparation: Dissolve N-PHA·HCl in 5 mL of water. In a separate flask, dissolve benzaldehyde in 20 mL of ethanol.
Neutralization: Add the NaHCO₃ to the aqueous N-PHA solution. Evolution of CO₂ gas will occur.
Condensation: Add the ethanolic benzaldehyde solution to the aqueous hydroxylamine mixture.
Reflux: Heat the mixture to reflux (approx. 80°C) for 3–4 hours. Monitor reaction progress via TLC (Silica gel, EtOAc/Hexane 1:1).
Workup:
Evaporate ethanol under reduced pressure.
Extract the aqueous residue with Dichloromethane (DCM) (3 x 15 mL).
Dry combined organic layers over MgSO₄.
Purification: Concentrate the organic layer. The crude oil can be purified via column chromatography (Gradient: 10% to 40% EtOAc in Hexane) or vacuum distillation if stability permits.
Validation: Confirm structure via ¹H-NMR (Characteristic nitrone CH proton at δ ~7.3-7.5 ppm).
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I must emphasize that hydroxylamine derivatives possess specific hazards that are often underestimated.
Explosion Hazard: Free hydroxylamine and its derivatives can be unstable upon heating, especially in the presence of metal ions (Fe, Cu). Always use an acid salt (HCl) for storage and liberate the free base only in situ during reaction.
Skin Sensitization: N-alkylhydroxylamines are potent skin sensitizers. Double-gloving (Nitrile) and working in a fume hood are mandatory.
Mutagenicity: Many hydroxylamines show positive results in Ames tests. Treat all N-PHA derivatives as potential genotoxins until proven otherwise.
References
Janzen, E. G., & Haire, D. L. (1990). Two decades of spin trapping. Advances in Free Radical Chemistry.
Centaur Pharmaceuticals, Inc. (2001). Alpha-(2-hydroxyphenyl)nitrone compounds and their use for treating inflammation. European Patent EP1098873B1.
Kalyanaraman, B., et al. (2002). N-2-(2-ethoxycarbonyl-propyl) alpha-phenylnitrone: an efficacious lipophilic spin trap. Archives of Biochemistry and Biophysics.
Sigma-Aldrich. (2024). Safety Data Sheet: N-Isopropylhydroxylamine hydrochloride (Analogous Safety Profile).
Application Note: N-Propylhydroxylamine Hydrochloride in Organic Synthesis
[1] Introduction & Chemical Profile[2][3][4][5][6][7][8] N-Propylhydroxylamine hydrochloride ( ) is a versatile -monosubstituted hydroxylamine reagent. Unlike its more common methyl or tert-butyl counterparts, the n-prop...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Introduction & Chemical Profile[2][3][4][5][6][7][8]
N-Propylhydroxylamine hydrochloride (
) is a versatile -monosubstituted hydroxylamine reagent. Unlike its more common methyl or tert-butyl counterparts, the n-propyl variant offers a unique steric balance—providing less steric hindrance than tert-butyl groups (crucial for spin trapping kinetics) while maintaining sufficient lipophilicity for membrane permeability in biological applications.
Its primary utility lies in the synthesis of nitrones (for 1,3-dipolar cycloadditions and spin trapping) and hydroxamic acids (for metal chelation and HDAC inhibition). As a hydrochloride salt, the reagent exhibits enhanced stability and shelf-life compared to the oxidation-prone free base, but it requires careful in-situ neutralization during synthesis.
Chemical Specifications
Property
Detail
Chemical Name
N-Propylhydroxylamine hydrochloride
CAS Number
16649-65-5
Formula
Molecular Weight
111.57 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in water, methanol, ethanol; sparingly soluble in cold DCM.
Acidity
Acidic in aqueous solution (requires buffering).
Stability
Hygroscopic; store under inert atmosphere (Argon/Nitrogen).
Core Application: Synthesis of Nitrones (The "Workhorse" Reaction)
The condensation of N-propylhydroxylamine with aldehydes or ketones is the standard method for generating C-aryl-N-propylnitrones. These nitrones are critical intermediates for synthesizing isoxazolidines via [3+2] cycloaddition or serving as spin traps (analogs to PBN) to detect free radicals.
Mechanistic Pathway
The reaction proceeds via nucleophilic attack of the nitrogen lone pair on the carbonyl carbon, followed by dehydration. Because the reagent is supplied as an HCl salt, a base is required to liberate the nucleophilic amine.
Figure 1: Mechanistic flow for the conversion of N-propylhydroxylamine HCl to Nitrones.
Protocol 1: General Nitrone Synthesis (Buffered Conditions)
Objective: Synthesis of C-Phenyl-N-propylnitrone from benzaldehyde.
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-propylhydroxylamine HCl (10 mmol, 1.11 g) in absolute Ethanol (30 mL).
Neutralization: Add Sodium Bicarbonate (11 mmol, 0.92 g) to the solution. Stir at room temperature for 15 minutes. Note: Evolution of
may occur; ensure the system is vented.
Addition: Add Benzaldehyde (10 mmol, 1.06 g) dropwise to the reaction mixture.
Reaction:
Standard: Stir at room temperature for 4–12 hours.
Accelerated: If reaction is slow (monitored by TLC), heat to reflux (approx. 78°C) for 2–4 hours.
Water Removal (Optional but Recommended): Add anhydrous
(approx. 2 g) directly to the reaction flask to sequester the water produced, driving the equilibrium toward the nitrone.
Workup:
Filter the reaction mixture through a Celite pad to remove inorganic salts (
, excess base, ).
Concentrate the filtrate under reduced pressure (rotary evaporator).
Purification: The residue is typically an oil or low-melting solid. Purify via flash column chromatography (Silica gel; Gradient: 100% DCM
5% MeOH/DCM).
Validation:
TLC: Nitrones typically stain UV active and can be visualized with Iodine or KMnO4.
1H NMR: Look for the characteristic nitrone proton (
) typically shifting downfield (7.3–8.0 ppm).
Core Application: Synthesis of Hydroxamic Acids
N-Propylhydroxamic acids are valuable as siderophores (iron-chelating agents) and inhibitors of metalloenzymes. The reaction involves acylation of the hydroxylamine nitrogen.
Protocol 2: Acylation via Acyl Chlorides
Objective: Synthesis of N-Propyl-benzohydroxamic acid.
Reagents:
N-Propylhydroxylamine HCl (1.0 equiv)
Benzoyl Chloride (1.0 equiv)
Triethylamine (
) or Pyridine (2.2 equiv)
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
Setup: Flame-dry a round-bottom flask and purge with Argon. Add N-propylhydroxylamine HCl (5 mmol) and anhydrous DCM (20 mL).
Base Addition: Cool the mixture to 0°C (ice bath). Add Triethylamine (11 mmol) dropwise. The solution will become heterogeneous as the amine salt neutralizes and
forms.
Acylation: Add Benzoyl Chloride (5 mmol) dropwise via syringe over 10 minutes. Maintain temperature at 0°C to prevent O-acylation (a common side reaction).
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.
Quench: Add water (10 mL) to quench unreacted acid chloride.
Extraction: Transfer to a separatory funnel. Wash the organic layer with:
1M HCl (to remove excess pyridine/TEA).
Saturated
(to remove benzoic acid byproduct).
Brine.
Isolation: Dry over
, filter, and concentrate.
Purification: Recrystallization from EtOAc/Hexanes is often sufficient for hydroxamic acids.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Low Yield (Nitrone)
Hydrolysis of product
Add molecular sieves (3Å or 4Å) or to the reaction to remove water.
O-Acylation (Hydroxamic Acid)
Temperature too high
Keep reaction at 0°C during addition. Use less reactive acylating agents (e.g., esters or EDC coupling) if problem persists.
Starting Material Remains
Incomplete neutralization
Ensure at least 1.1 equiv of base is used. The HCl salt is non-nucleophilic.
Dark/Tar Product
Oxidation of free base
Perform all reactions under inert atmosphere (/Ar). The free base is sensitive to air oxidation.
Handling & Safety (E-E-A-T)
Corrosivity: As a hydrochloride salt, the compound is acidic and corrosive to mucous membranes. Wear nitrile gloves, safety goggles, and work in a fume hood.
Sensitization: Hydroxylamines are known skin sensitizers.[2] Avoid direct contact.
Thermal Instability: Do not heat the neat solid. Hydroxylamine derivatives can undergo exothermic decomposition at high temperatures.
Storage: Store in a tightly closed container at room temperature (or refrigerated for long term), protected from moisture. Hygroscopic nature can lead to clumping and difficulty in stoichiometry calculation.
References
PubChem. (2023). N-Propylhydroxylamine. National Library of Medicine. [Link]
Janzen, E. G., & Haire, D. L. (1990). Two decades of spin trapping. Advances in Free Radical Chemistry. (General reference for N-alkylhydroxylamine utility in spin trap synthesis).
Cicchi, S., et al. (2001). Synthesis of Nitrones. In Science of Synthesis. (Authoritative text on general nitrone synthesis protocols).
N-propylhydroxylamine hydrochloride as a reagent for oxime formation
Application Note: N-Propylhydroxylamine Hydrochloride in Carbonyl Condensation ) Part 1: Executive Summary & Chemical Distinction Crucial Scientific Clarification: While standard hydroxylamine ( ) is the classical reagen...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: N-Propylhydroxylamine Hydrochloride in Carbonyl Condensation
)
Part 1: Executive Summary & Chemical Distinction
Crucial Scientific Clarification:
While standard hydroxylamine (
) is the classical reagent for Oxime formation (), N-propylhydroxylamine is an -monosubstituted derivative. Its condensation with aldehydes or ketones does not yield oximes, but rather Nitrones (azomethine N-oxides, ).
Nitrones are structural isomers of O-substituted oxime ethers but possess distinct electronic properties. They are critical in drug discovery as spin traps (for radical scavenging) and as 1,3-dipoles in cycloaddition reactions to form isoxazolidines (heterocyclic building blocks).
Function: Nucleophilic scavenger of carbonyls; 1,3-dipole precursor.
Target Product: Nitrones (N-propyl nitrones).
Key Application: Spin trapping of transient radicals; Synthesis of N-heterocycles.
Part 2: Mechanism of Action
The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon.[3] Unlike O-alkylhydroxylamines (which form oxime ethers), the N-alkyl group remains attached to the nitrogen, resulting in a positive charge on the nitrogen and a negative charge on the oxygen (a dipole).
DOT Diagram: Reaction Pathway
Caption: The condensation pathway of N-propylhydroxylamine with a carbonyl substrate to form a Nitrone.
Part 3: Comparative Reagent Selection
To ensure the correct reagent is being used for your specific target moiety, consult the table below.
Reagent
Structure
Product with Carbonyl ()
Product Class
Hydroxylamine HCl
Oxime
N-Propylhydroxylamine HCl
Nitrone
O-Propylhydroxylamine HCl
Oxime Ether
Note: If your goal is to synthesize a stable Oxime Ether (common in drug conjugates), you require O-propylhydroxylamine. If your goal is a Spin Trap or Cycloaddition Precursor , N-propylhydroxylamine is the correct choice.
Part 4: Experimental Protocol
Synthesis of N-Propyl Nitrones from Aldehydes/Ketones
Nitrones can be sensitive to hydrolysis on silica gel. If chromatography is necessary, deactivate silica with 1% Triethylamine (TEA) or use neutral alumina.
Recrystallization from
/Hexane is preferred for solid nitrones.
Part 5: Applications & Data Interpretation
Spin Trapping (EPR Spectroscopy)
N-propylhydroxylamine is a precursor to PBN-like spin traps (Phenyl N-tert-butylnitrone analogs). When a transient free radical (
) attacks the nitrone carbon, it forms a stable nitroxide radical, detectable by Electron Paramagnetic Resonance (EPR).
Reaction: Nitrone +
Stable Nitroxide Adduct.
Utility: Identifying short-lived radicals (superoxide, hydroxyl) in biological systems.
1,3-Dipolar Cycloaddition
Nitrones react with alkenes (dipolarophiles) to form isoxazolidines.[4] This is a powerful method for constructing nitrogen-containing ring systems found in alkaloids.
DOT Diagram: Cycloaddition Workflow
Caption: The [3+2] cycloaddition of the generated nitrone with an alkene to form an isoxazolidine ring.
Part 6: References
Merino, P. (2005). Nitrones and their [3+2] Cycloadditions. In Science of Synthesis. Thieme Chemistry. Link
Hamer, J., & Macaluso, A. (1964). Nitrone Rearrangements. Chemical Reviews, 64(4), 473–495. Link
Janzen, E. G., & Haire, D. L. (1990). Two decades of spin trapping. Advances in Free Radical Chemistry, 1, 253-295. (Foundational text on Nitrone usage).
Organic Chemistry Portal. (n.d.). Synthesis of Nitrones. Retrieved from
Cicchi, S., et al. (2003). New procedures for the synthesis of nitrones. Chimia, 57(7), 397. (Discusses N-alkylhydroxylamine oxidation and condensation).
Application Notes and Protocols for N-Alkylhydroxylamines: A Focus on N-Propylhydroxylamine Hydrochloride in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals Abstract N-Propylhydroxylamine hydrochloride is a versatile and reactive chemical intermediate with significant, though often under-explored, appli...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Propylhydroxylamine hydrochloride is a versatile and reactive chemical intermediate with significant, though often under-explored, applications in medicinal chemistry. As a member of the N-alkylhydroxylamine family, it serves as a crucial building block for synthesizing key pharmacophores, most notably N-substituted hydroxamic acids and nitrones. These moieties are integral to the development of therapeutics targeting a range of diseases, from cancer to infectious agents. This guide provides an in-depth exploration of the strategic applications of N-propylhydroxylamine hydrochloride, detailing its role in constructing complex molecular architectures and its potential as a bioactive agent. We present validated, step-by-step protocols for its use in the synthesis of N-propyl hydroxamic acids and N-propyl nitrones, explaining the causality behind experimental choices. Furthermore, we delve into the emerging role of N-alkylhydroxylamines as potential donors of bioregulatory molecules like nitric oxide (NO) and nitroxyl (HNO), a function with profound implications for cardiovascular and cellular signaling research. This document is intended to serve as a comprehensive technical resource, bridging fundamental chemistry with practical, field-proven applications in modern drug discovery.
Section 1: Introduction to N-Alkylhydroxylamines in Drug Discovery
The strategic incorporation of small, functionalized alkyl groups is a cornerstone of modern medicinal chemistry, used to fine-tune the physicochemical and pharmacological properties of lead compounds. N-Alkylhydroxylamines, such as N-propylhydroxylamine hydrochloride, represent a class of reagents that offer unique advantages in this context.
Physicochemical Properties of N-Propylhydroxylamine Hydrochloride
N-Propylhydroxylamine hydrochloride is the salt form of N-propylhydroxylamine, which enhances its stability and shelf-life, making it a convenient reagent for laboratory use. The propyl group, compared to a methyl or ethyl substituent, provides a moderate increase in lipophilicity, which can be strategically employed to improve a drug candidate's membrane permeability and pharmacokinetic profile.
The Strategic Importance of the N-Alkylhydroxylamine Moiety
The utility of N-propylhydroxylamine hydrochloride extends beyond its role as a simple synthetic intermediate; it is a strategic tool for introducing the N-propylhydroxylamine moiety, which can profoundly influence a molecule's biological activity.
Modulation of Pharmacokinetics: The N-propyl group can enhance binding to hydrophobic pockets in target proteins and can influence the metabolic stability of the parent molecule. Introducing a hydroxyl group is a recognized strategy for altering molecular behavior in drug optimization.[3]
Vector for Bioactive Functional Groups: It serves as a precursor for hydroxamic acids and nitrones, both of which are critical functional groups in medicinal chemistry.[4][5]
Bioisosteric Replacement: The hydroxylamine group can act as a bioisostere for other functional groups, offering a different profile of hydrogen bonding and electronic properties.
Potential for Bioreductive Release: The N-O bond is susceptible to enzymatic or chemical reduction, opening possibilities for prodrug strategies where an active compound is released under specific physiological conditions.
Section 2: Core Synthetic Applications in Medicinal Chemistry
N-propylhydroxylamine hydrochloride is a key reagent for the synthesis of two major classes of compounds: N-substituted hydroxamic acids and nitrones. These applications provide medicinal chemists with robust pathways to novel therapeutics.
Synthesis of N-Propyl-Substituted Hydroxamic Acids
Causality & Rationale: Hydroxamic acids (-CO-N(OH)-R) are a privileged functional group in drug discovery, primarily due to their exceptional ability to chelate metal ions.[6] This property makes them potent inhibitors of metalloenzymes, a class of proteins implicated in numerous diseases. Notable examples include histone deacetylases (HDACs) for cancer therapy and matrix metalloproteinases (MMPs) for inflammatory diseases.
By using N-propylhydroxylamine hydrochloride instead of the simpler hydroxylamine hydrochloride, an N-propyl group is installed on the nitrogen atom of the hydroxamic acid. This substituent can serve several strategic purposes:
It can occupy a specific hydrophobic sub-pocket within the enzyme's active site, increasing binding affinity and selectivity.
It can block metabolic N-glucuronidation, a common pathway for hydroxamic acid inactivation, thereby improving the drug's half-life.
It modifies the electronic properties and acidity of the hydroxamic acid, which can fine-tune its chelating ability and overall biological activity.
Workflow for N-Propyl Hydroxamic Acid Synthesis.
Protocol 1: Synthesis of an N-Propyl Hydroxamic Acid from an Activated Carboxylic Acid
This protocol describes a general, robust method for coupling a carboxylic acid with N-propylhydroxylamine hydrochloride using standard peptide coupling reagents.
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Saturated aqueous sodium bicarbonate (NaHCO₃)
1M Hydrochloric acid (HCl)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq), EDC (1.5 eq), and HOBt (1.5 eq).
Dissolution: Dissolve the solids in anhydrous DCM or DMF. Stir the mixture at room temperature for 20-30 minutes. This pre-activation step forms the HOBt active ester, which is crucial for efficient coupling and minimizing side reactions.
Hydroxylamine Preparation: In a separate flask, dissolve N-propylhydroxylamine hydrochloride (1.2 eq) in a minimal amount of DCM/DMF. Add DIPEA or TEA (3.0 eq) and stir for 5-10 minutes. The base neutralizes the hydrochloride salt to liberate the free N-propylhydroxylamine nucleophile.
Coupling Reaction: Add the N-propylhydroxylamine solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath).
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
Workup:
Dilute the reaction mixture with ethyl acetate or DCM.
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted HOBt and acid), and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-propyl hydroxamic acid.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The presence of the N-propyl group and the characteristic hydroxamic acid proton signals will validate the success of the synthesis.
Formation of N-Propyl Nitrones for 1,3-Dipolar Cycloadditions
Causality & Rationale: Nitrones are 1,3-dipoles that are exceptionally useful in organic synthesis for constructing five-membered heterocyclic rings via [3+2] cycloaddition reactions.[4] Reacting N-propylhydroxylamine with an aldehyde or ketone generates an N-propyl nitrone. This intermediate can then react with an alkene or alkyne (a dipolarophile) to create complex isoxazolidine or isoxazoline scaffolds, respectively.[7]
These heterocyclic cores are prevalent in a wide array of biologically active natural products and pharmaceuticals. The N-propyl substituent becomes an integral part of the final heterocyclic product, influencing its stereochemistry, stability, and interaction with biological targets. This method provides a powerful and convergent approach to molecular complexity.
Nitrone Formation and [3+2] Cycloaddition Workflow.
Protocol 2: Two-Step, One-Pot Synthesis and Cycloaddition of an N-Propyl Nitrone
This protocol details the in-situ formation of an N-propyl nitrone from an aldehyde, followed by its cycloaddition with an alkene.
Materials:
Aldehyde (1.0 eq)
N-Propylhydroxylamine hydrochloride (1.1 eq)
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃) (1.5 eq)
Alkene (dipolarophile) (1.2 - 2.0 eq)
Toluene or Tetrahydrofuran (THF)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Nitrone Formation: In a round-bottom flask, suspend N-propylhydroxylamine hydrochloride (1.1 eq) and sodium bicarbonate (1.5 eq) in toluene.
Aldehyde Addition: Add the aldehyde (1.0 eq) to the suspension. The choice of solvent is critical; toluene is often used to facilitate the removal of water via a Dean-Stark trap to drive the condensation reaction to completion. Alternatively, a drying agent like anhydrous MgSO₄ can be added directly to the reaction mixture.
Reaction: Heat the mixture to reflux (typically 80-110 °C) for 1-4 hours. The formation of the nitrone can be monitored by TLC, observing the consumption of the aldehyde.
Cycloaddition: Once nitrone formation is complete (or near-complete), cool the reaction mixture slightly. Add the alkene (dipolarophile) (1.2 eq).
Heating: Re-heat the mixture to reflux and maintain for 6-24 hours. The cycloaddition progress should be monitored by TLC or LC-MS. The optimal temperature and time depend on the reactivity of the specific nitrone and alkene.
Workup:
Cool the reaction to room temperature.
Filter the inorganic salts (NaHCO₃ and byproduct NaCl).
Wash the filtrate with water and then brine.
Dry the organic layer over anhydrous MgSO₄.
Purification: After filtering the drying agent, concentrate the solvent under reduced pressure. The resulting crude isoxazolidine product is typically purified by flash column chromatography.
Self-Validation: The structure of the final heterocyclic product, including its relative stereochemistry, must be confirmed by advanced NMR techniques (e.g., COSY, NOESY) in addition to standard ¹H, ¹³C, and HRMS analysis.
Section 3: Application as a Potential Bioactive Moiety
Beyond their role in synthesis, N-alkylhydroxylamines are being investigated as direct effectors of biological processes, particularly as donors of reactive nitrogen species.
N-Alkylhydroxylamines as Potential Nitric Oxide (NO) and Nitroxyl (HNO) Donors
Causality & Rationale: Nitric oxide (NO) and its one-electron reduced form, nitroxyl (HNO), are critical signaling molecules in the cardiovascular, nervous, and immune systems.[8][9] They mediate processes such as vasodilation, neurotransmission, and host defense. Dysregulation of NO/HNO signaling is implicated in conditions like hypertension, heart failure, and septic shock. Consequently, compounds that can deliver NO or HNO in a controlled manner are of significant therapeutic interest.[10][11]
N-substituted hydroxylamines are known precursors to these species.[11] Through metabolic oxidation, N-propylhydroxylamine can potentially be converted into intermediates that release NO or HNO. The N-propyl group is expected to modulate the compound's redox potential and its interaction with metabolizing enzymes (e.g., cytochrome P450s, peroxidases), thereby influencing the rate and pathway of NO/HNO generation compared to unsubstituted hydroxylamine.[11] This makes N-propylhydroxylamine hydrochloride a valuable tool for developing novel cardiovascular drugs and chemical probes to study nitrogen oxide biology.
Downstream effects of NO/HNO release.
Protocol 3: Conceptual Protocol for In Vitro Assessment of NO/HNO Release
This protocol outlines a general approach to determine if N-propylhydroxylamine acts as an NO/HNO donor in a biologically relevant oxidative environment.
Objective: To detect the generation of NO and/or HNO from N-propylhydroxylamine hydrochloride upon incubation with a heme protein/peroxide system.
Materials:
N-Propylhydroxylamine hydrochloride
Horseradish peroxidase (HRP) or Metmyoglobin
Hydrogen peroxide (H₂O₂)
Phosphate-buffered saline (PBS), pH 7.4
For NO Detection: Griess Reagent Kit
For HNO Detection: Glutathione (GSH) as a trapping agent, and an LC-MS/MS system for detecting the product, glutathione sulfinamide (GS(O)NH₂).[11]
Procedure:
Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing PBS (pH 7.4), the heme protein (e.g., 5 µM HRP), and the HNO trapping agent if applicable (e.g., 1 mM GSH).
Initiation: Add N-propylhydroxylamine hydrochloride to the desired final concentration (e.g., 10-500 µM).
Oxidation: Initiate the reaction by adding a controlled amount of H₂O₂ (e.g., 100 µM). Incubate at 37 °C for a specified time (e.g., 10-30 minutes).
Sample Processing & Analysis:
NO Detection (Griess Assay):
Take an aliquot of the supernatant.
Follow the manufacturer's protocol for the Griess Reagent Kit to quantify nitrite (a stable oxidation product of NO).
Measure absorbance at ~540 nm and compare to a sodium nitrite standard curve.
HNO Detection (LC-MS/MS):
Quench the reaction (e.g., by adding catalase to remove excess H₂O₂).
Analyze the sample using a validated LC-MS/MS method to detect and quantify the formation of GS(O)NH₂, the specific product of HNO trapping by GSH.[11]
Controls: Run parallel reactions omitting (a) N-propylhydroxylamine, (b) the heme protein, or (c) H₂O₂ to establish background levels and ensure the observed signal is dependent on the complete system.
Interpretation of Results: A significant increase in nitrite (for NO) or GS(O)NH₂ (for HNO) in the complete reaction compared to the controls would provide strong evidence that N-propylhydroxylamine hydrochloride can act as a donor for these species under oxidative conditions.
Section 4: Safety, Handling, and Storage
Scientific integrity demands rigorous attention to safety. N-Alkylhydroxylamines and their parent compounds are reactive and potentially hazardous. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Hazard Category
Description & Precautionary Measures
Source(s)
Toxicity
Harmful if swallowed or inhaled. May cause skin and serious eye irritation. Suspected of causing cancer and may cause damage to organs through prolonged exposure.
Avoid breathing dust/fume/mist. Wash hands thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Use only outdoors or in a well-ventilated area.
Store locked up in a cool, dry, and well-ventilated place. Keep container tightly closed and protect from moisture, as the compound is hygroscopic. Store away from strong oxidizing agents.
Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Remove to fresh air. Ingestion: Call a POISON CENTER or doctor immediately.
N-Propylhydroxylamine hydrochloride is a potent synthetic tool that provides medicinal chemists with reliable and strategic pathways to valuable molecular scaffolds. Its application in the synthesis of N-propyl-substituted hydroxamic acids and nitrones enables the construction of diverse and complex drug candidates. The ability to introduce a moderately lipophilic alkyl group directly onto the hydroxylamine nitrogen allows for nuanced optimization of a compound's pharmacological profile.
Looking forward, the exploration of N-alkylhydroxylamines as tunable NO/HNO donors represents a promising frontier in chemical biology and drug development. Further research into the structure-activity relationships governing the rate and selectivity of NO versus HNO release could lead to a new generation of targeted therapeutics for cardiovascular and other diseases. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to harness the full potential of this versatile chemical entity.
Section 6: References
Chem-Impex. (n.d.). N-Isopropylhydroxylamine hydrochloride. Retrieved from https://www.chemimpex.com/product/n-isopropylhydroxylamine-hydrochloride-cas-50632-53-6
ChemicalBook. (2022, April 11). The synthetic methods of hydroxylamine hydrochloride. Retrieved from https://www.chemicalbook.com/article/the-synthetic-method-of-hydroxylamine-hydrochloride.htm
Google Patents. (n.d.). US5510511A - Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis. Retrieved from https://patents.google.com/patent/US5510511A/en
Thermo Fisher Scientific. (2022, May 19). SAFETY DATA SHEET: N-Isopropylhydroxylamine hydrochloride. Retrieved from https://www.fishersci.com/sds/108341.pdf
BenchChem. (n.d.). N-Methylhydroxylamine Hydrochloride: A Versatile Reagent in Pharmaceutical Synthesis. Retrieved from https://www.benchchem.com/pro-drug/n-methylhydroxylamine-hydrochloride-a-versatile-reagent-in-pharmaceutical-synthesis
CPAchem. (n.d.). Safety data sheet: Hydroxylamine hydrochloride TS 200 g/l. Retrieved from https://www.cpachem.com/sds/INP207-SDS_EN.pdf
Wikipedia. (n.d.). Hydroxamic acid. Retrieved from https://en.wikipedia.org/wiki/Hydroxamic_acid
TCI America. (n.d.). N-Isopropylhydroxylamine hydrochloride. Retrieved from https://www.tcichemicals.com/US/en/p/I0531
Reddy, M. S., et al. (2012). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 16(1), 44-70. (Conceptual link via PMC/NIH for synthesis methods)
Agarwal, D., et al. (2014). Hydroxylamine Hydrochloride as an effective Catalyst for Formamide derivative Synthesis and their DPPH scavenging activity. Research Journal of Chemical Sciences, 4(10), 54-57.
Infinity Fine Chemicals. (n.d.). HYDROXYLAMINE HYDROCHLORIDE - Safety Data Sheet. Retrieved from http://infinityfinechems.com/msds/hydroxylamine-hydrochloride.pdf
SDFINE. (n.d.). HYDROXYLAMINE HYDROCHLORIDE - GHS Safety Data Sheet. Retrieved from https://www.sdfine.com/images/msds/21260.pdf
Smolecule. (n.d.). N-hexylhydroxylamine vs hydroxylamine in hydroxamic acid formation. Retrieved from https://www.smolecule.com/blog/n-hexylhydroxylamine-vs-hydroxylamine-in-hydroxamic-acid-formation
Organic Syntheses. (n.d.). N-METHYL-O-BENZOYLHYDROXYLAMINE HYDROCHLORIDE. Retrieved from http://www.orgsyn.org/demo.aspx?prep=v86p0001
The Royal Society of Chemistry. (n.d.). Supporting Information - Intramolecular N-Me and N-H Aminoetherification. Retrieved from https://www.rsc.org/suppdata/sc/c4/c4sc02930a/c4sc02930a.pdf
Google Patents. (n.d.). CN101648887B - Method for synthesizing o-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride. Retrieved from https://patents.google.com/patent/CN101648887B/en
Ataman Kimya. (n.d.). N-ISOPROPYL HYDROXYLAMINE. Retrieved from https://www.ataman-kimya.com/n-isopropyl-hydroxylamine_u
RX MARINE INTERNATIONAL. (n.d.). HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS. Retrieved from https://www.rxmarine.com/hydroxylamine-hydrochloride-for-synthesis
CymitQuimica. (n.d.). CAS 5470-11-1: Hydroxyamine hydrochloride. Retrieved from https://www.cymitquimica.com/cas/5470-11-1
Nordmann. (n.d.). Hydroxylamine hydrochloride (5470-11-1). Retrieved from https://nordmann.chemspec.de/product/hydroxylamine-hydrochloride-5470-11-1
ResearchGate. (n.d.). (PDF) Methods for Hydroxamic Acid Synthesis. Retrieved from https://www.researchgate.net/publication/262208039_Methods_for_Hydroxamic_Acid_Synthesis
DC Fine Chemicals. (2024, March 29). Hydroxylamine hydrochloride: Discover its potential. Retrieved from https://www.dcfinechemicals.com/hydroxylamine-hydrochloride-discover-its-potential
European Journal of Chemistry. (2024, December 31). Methods for synthesizing hydroxamic acids and their metal complexes. Retrieved from http://www.eurjchem.com/index.php/eurjchem/article/view/2536
Sigma-Aldrich. (n.d.). N-Benzylhydroxylamine puriss.. Retrieved from https://www.sigmaaldrich.com/US/en/product/sial/29601
Thermo Fisher Scientific. (n.d.). Hydroxylamine•HCl - Instructions. Retrieved from https://assets.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011241_HydroxylamineHCl_UG.pdf
MDPI. (2025, April 24). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from https://www.mdpi.com/2673-4583/5/2/23
Google Patents. (n.d.). WO1996036326A1 - N-nitroso-n-substituted hydroxylamines as nitric oxide donors. Retrieved from https://patents.google.com/patent/WO1996036326A1/en
Ataman Kimya. (n.d.). N-ISOPROPYLHYDROXYLAMINE (IPHA). Retrieved from https://www.ataman-kimya.com/n-isopropylhydroxylamine-ipha_u
Nanoscale. (2021). Advanced nitric oxide donors: chemical structure of NO drugs, NO nanomedicines and biomedical applications. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2021/nr/d1nr02450b
Fukuto, J. M., et al. (2012). Generation of nitroxyl by heme protein-mediated peroxidation of hydroxylamine but not N-hydroxy-L-arginine. Nitric Oxide, 26(3), 153-159.
Kemp-Harper, B. K., et al. (2012). Nitroxyl (HNO): A Reduced Form of Nitric Oxide with Distinct Chemical, Pharmacological, and Therapeutic Properties. Cardiovascular Research, 94(3), 334-342.
Young, R. (2022, February 28). The underappreciated hydroxyl in drug discovery. Hypha Discovery. Retrieved from https://www.hyphadiscovery.co.uk/the-underappreciated-hydroxyl-in-drug-discovery/
ScienceDirect. (n.d.). A novel transformation of primary amines to N-monoalkylhydroxylamines. Retrieved from https://www.sciencedirect.com/science/article/abs/pii/S004040390001815X
Application Note: N-Propylhydroxylamine Hydrochloride in the Synthesis of Heterocyclic Pharmacophores
Introduction and Strategic Utility In modern drug discovery, aliphatic N-substituted heterocycles are highly sought after to improve the pharmacokinetic profiles of drug candidates, specifically by modulating lipophilici...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Strategic Utility
In modern drug discovery, aliphatic N-substituted heterocycles are highly sought after to improve the pharmacokinetic profiles of drug candidates, specifically by modulating lipophilicity and metabolic stability. N-propylhydroxylamine hydrochloride (CAS: 85264-32-0) serves as a highly versatile, ambident bifunctional building block [1].
Unlike its free-base counterpart, which is prone to rapid air oxidation and thermal degradation, the hydrochloride salt is bench-stable. This necessitates an in situ neutralization strategy during synthesis. The primary utility of N-propylhydroxylamine lies in its ability to readily condense with carbonyl compounds to form stable nitrones , which are premier 1,3-dipoles used in cycloaddition reactions to construct complex isoxazolidine and isoxazoline heterocycles. Furthermore, recent advancements have leveraged N-alkylhydroxylamines as radical precursors for the iron-catalyzed aminochlorination of unactivated alkenes [2].
Table 1: Physicochemical Properties of the Reagent
Limits direct use in non-polar organic solvents without phase-transfer or biphasic conditions.
Mechanistic Insights: Causality in Experimental Design
To successfully utilize N-propylhydroxylamine hydrochloride, one must control its dual reactivity. The nitrogen atom is highly nucleophilic due to the alpha-effect from the adjacent oxygen lone pairs.
The Causality of Base Selection:
Directly reacting the hydrochloride salt with an aldehyde in a neutral solvent will result in negligible yield. A base is required to liberate the free amine. However, using a strong base (like NaOH) often triggers unwanted aldol condensation of the starting aldehydes. Therefore, a mild base such as Sodium Acetate (NaOAc) or Triethylamine (Et3N) is chosen. NaOAc acts as a buffer, maintaining a slightly acidic to neutral pH that optimally catalyzes the dehydration step of the hemiaminal intermediate to form the nitrone, without promoting side reactions.
Mechanistic pathway from N-propylhydroxylamine HCl to isoxazolidine heterocycles.
Experimental Protocol: One-Pot Synthesis of N-Propyl Isoxazolidines
This protocol details a self-validating, one-pot sequence for generating the nitrone in situ and trapping it via a [3+2] cycloaddition with a terminal alkene.
Optimization of Base for in situ Nitrone Generation
Before executing the protocol, review the optimization data. Sodium acetate in a biphasic system provides the optimal balance of salt neutralization and phase transfer.
Base Used (1.2 eq)
Solvent System
Nitrone Conversion (by NMR)
Side Products
NaOH
H2O / DCM
45%
High (Aldol condensation)
Et3N
DCM
78%
Low
NaOAc
H2O / DCM
>95%
Trace
Pyridine
Toluene
60%
Moderate (Slow reaction)
Step-by-Step Methodology
Reagents Required:
N-propylhydroxylamine hydrochloride (1.2 mmol)
Benzaldehyde (or desired aldehyde) (1.0 mmol)
Styrene (or desired dipolarophile) (1.5 mmol)
Sodium Acetate (NaOAc) (1.5 mmol)
Dichloromethane (DCM) (5 mL) and Distilled Water (2 mL)
Workflow:
Salt Neutralization: In a 25 mL round-bottom flask, dissolve N-propylhydroxylamine hydrochloride (134 mg, 1.2 mmol) and NaOAc (123 mg, 1.5 mmol) in 2 mL of distilled water. Causality: Water is necessary to fully dissolve the inorganic salts, while NaOAc gently liberates the free hydroxylamine.
Biphasic Condensation: Add 5 mL of DCM to the flask, followed by benzaldehyde (106 mg, 1.0 mmol). Stir vigorously at room temperature for 2 hours.
Self-Validation Checkpoint 1: Stop stirring and allow phase separation. Spot the organic layer on a TLC plate (Hexanes/EtOAc 4:1). The disappearance of the UV-active benzaldehyde spot and the appearance of a lower Rf spot indicates successful nitrone formation.
Cycloaddition: Once nitrone formation is complete, add styrene (156 mg, 1.5 mmol) directly to the biphasic mixture. Heat the reaction to 40°C under a reflux condenser and stir vigorously for 12-16 hours.
Workup: Cool to room temperature. Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 mL). Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na2SO4.
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc).
Self-Validation Checkpoint 2: 1H NMR (CDCl3) of the purified product will show distinct multiplets between 2.5 - 4.5 ppm, characteristic of the diastereotopic protons on the newly formed isoxazolidine ring, confirming the success of the cycloaddition.
Step-by-step experimental workflow for the one-pot synthesis of N-propyl isoxazolidines.
Beyond traditional cycloadditions, N-alkylhydroxylamines are critical reagents in modern radical chemistry. Carreira and co-workers demonstrated that N-alkylhydroxylamine derivatives can be utilized for the direct, iron-catalyzed aminochlorination of unactivated alkenes [2].
In this paradigm, N-propylhydroxylamine hydrochloride is first converted into an O-benzoyl or O-pentafluorobenzoyl derivative. Under Fe(acac)2 catalysis in the presence of a chloride source (like TMSCl), the N-O bond is reductively cleaved to generate an N-centered radical. This radical adds across an alkene, followed by chloride trapping, yielding a complex, highly functionalized chlorinated heterocycle or aliphatic amine precursor. This method is highly valued in drug development for its ability to install medicinally relevant amine groups without the need for pre-functionalized starting materials [2].
References
E. M. Carreira et al. (2020). Design and Scalable Synthesis of N-Alkylhydroxylamine Reagents for the Direct Iron-Catalyzed Installation of Medicinally Relevant Amines. Angewandte Chemie International Edition, 59(47), 21064-21071. [Link]
Method
Application Note: N-Propylhydroxylamine Hydrochloride as a Selective Reducing Agent
Executive Summary & Chemical Profile[1][2] N-Propylhydroxylamine Hydrochloride (N-PHA·HCl) is a specialized N-alkylhydroxylamine derivative distinct from its more common isomer, N-isopropylhydroxylamine (IPHA). While oft...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile[1][2]
N-Propylhydroxylamine Hydrochloride (N-PHA·HCl) is a specialized N-alkylhydroxylamine derivative distinct from its more common isomer, N-isopropylhydroxylamine (IPHA). While often overshadowed by IPHA in bulk industrial applications, N-PHA offers a unique steric profile (linear alkyl chain) and lipophilicity balance that makes it a precision tool in drug development and controlled radical polymerization.
Unlike strong inorganic reducing agents (e.g., Sodium Borohydride) that indiscriminately reduce carbonyls, N-PHA·HCl acts as a soft, kinetically controlled reducing agent .[1] Its utility is defined by two primary mechanisms:
Hydrogen Atom Transfer (HAT): Scavenging free radicals to terminate chain reactions.[1]
Single Electron Transfer (SET): Reducing transition metal ions (e.g., Cu(II)
Cu(I), Fe(III) Fe(II)) to regenerate active catalysts.
Chemical Specifications
Property
Specification
IUPAC Name
-propylhydroxylamine hydrochloride
CAS Number
16649-66-6 (Free base often cited as 627-33-8)
Formula
MW
111.57 g/mol
Solubility
High in Water, Methanol; Low in non-polar organics (unless neutralized)
Redox Active Species
Free base (-propylhydroxylamine)
Storage
Hygroscopic; store under inert gas at <25°C
Core Mechanism: The Redox Switch
The reducing power of N-PHA·HCl is pH-dependent.[1] The hydrochloride salt is stable and resistant to auto-oxidation. To function as a reducing agent, the salt must often be buffered to release the free amine/hydroxylamine species.[1]
Mechanism A: Radical Scavenging (HAT)
In polymerization or antioxidant applications, N-PHA donates a hydrogen atom from the N-H or O-H group to a propagating radical (
), forming a stable nitroxide radical.
The resulting nitroxide radical is stable and prevents further propagation, effectively "short-stopping" the reaction.
Mechanism B: Metal Ion Reduction (SET)
In catalytic cycles (e.g., Atom Transfer Radical Polymerization - ATRP), N-PHA acts as a supplemental reducing agent to regenerate the active lower-oxidation state metal.
Visualization: The Dual-Pathway Redox Activity
Figure 1: Activation of N-PHA·HCl and its divergent pathways for radical scavenging (top) and metal reduction (bottom).
Context: Used in the production of synthetic rubber (SBR, NBR) or vinyl polymers to instantly halt polymerization at a specific conversion target, preventing gelation and controlling molecular weight distribution. N-PHA is preferred over DEHA (diethylhydroxylamine) in specific formulations where linear alkyl chains improve solubility in the polymer matrix.
Reagents:
N-Propylhydroxylamine Hydrochloride (N-PHA·HCl)
Sodium Hydroxide (NaOH) or Sodium Acetate (buffer)
At target conversion (e.g., 60-70%), inject the Stop Solution into the reactor at a ratio of 0.05% – 0.2% (w/w) relative to the monomer mass.
Mixing:
Agitate vigorously for 5–10 minutes. The N-PHA rapidly scavenges propagating radicals.[1]
Validation:
Take a sample immediately and measure solids content.[1] Take a second sample 30 minutes later. Constant solids content confirms effective termination.[1]
Protocol B: Reductive Regeneration of Cu(I) in ARGET ATRP
Context: Atom Transfer Radical Polymerization (ATRP) requires Cu(I) catalysts. However, trace oxygen oxidizes Cu(I) to inactive Cu(II), halting the reaction.[1] N-PHA acts as a reducing agent to continuously regenerate Cu(I), allowing for "Green" ATRP with ppm-levels of copper.
Catalysis (Optional): The reaction rate is slow at room temperature.
Enhancement: Add trace Hydroquinone or Cu(II) (0.1 ppm) to catalyze the reaction between N-PHA and
.
Temperature: Elevating temperature to >60°C significantly increases scavenging rate.[1]
Reaction:
(Note: Further oxidation to nitro-species can occur depending on conditions).
Safety & Handling (E-E-A-T)
Toxicity: Hydroxylamines are suspected carcinogens and skin sensitizers.[1] N-PHA·HCl should be handled in a fume hood.[1]
Incompatibility: Avoid contact with strong oxidizers (permanganates, peroxides) as the reaction is exothermic and potentially explosive.
Waste Disposal: Quench excess N-PHA with dilute sodium hypochlorite (bleach) or hydrogen peroxide slowly in an ice bath before disposal, converting it to inert gases/nitrates (consult local EHS regulations).
References
Preparation and Properties of N-Alkylhydroxylamines.
Source: Journal of the American Chemical Society.[1]
Context: Foundational synthesis and physical properties of propylhydroxylamine derivatives.[1]
URL:[Link]
Hydroxylamines as Radical Scavengers (Mechanistic Study).
Source: Royal Society of Chemistry (RSC) Advances.[1]
Context: Detailed DFT study on the H-atom transfer mechanism of N-substituted hydroxylamines.
URL:[Link]
Activators Regenerated by Electron Transfer (ARGET) ATRP.
Source: Carnegie Mellon University (Matyjaszewski Group).[1]
Context: The definitive protocol for using reducing agents (like hydroxylamines) to regenerate Cu(I) in polymerization.
URL:[Link]
N-Isopropylhydroxylamine (IPHA) Technical Data Sheet.
Source: Angus Chemical Company (now Advancion).[1]
Context: Industrial standard for N-alkylhydroxylamine usage as short-stoppers and scavengers (analogous chemistry to N-propyl).
URL:[Link]
Application Note: High-Yield Synthesis and Utilization of N-Propylhydroxylamine Hydrochloride for Nitrone Generation
) for the synthesis of bioactive nitrones. Abstract & Strategic Relevance N-propylhydroxylamine hydrochloride (NPHA-HCl) is the stable, ionic precursor to N-propylhydroxylamine, a critical nucleophile used to synthesize...
Author: BenchChem Technical Support Team. Date: March 2026
) for the synthesis of bioactive nitrones.
Abstract & Strategic Relevance
N-propylhydroxylamine hydrochloride (NPHA-HCl) is the stable, ionic precursor to N-propylhydroxylamine, a critical nucleophile used to synthesize nitrones (N-oxides of imines). While
-phenyl-N-tert-butylnitrone (PBN) is the historic standard for spin trapping, N-propyl analogs (e.g., -phenyl-N-propylnitrone, PPN) offer distinct steric profiles and lipophilicity, altering their blood-brain barrier permeability and radical trapping kinetics.
This guide provides a rigorous technical framework for converting NPHA-HCl into high-purity nitrones. It addresses the challenge of the free base's instability by utilizing a liberation-in-situ protocol, ensuring maximum yield and reproducibility for therapeutic screening or Electron Paramagnetic Resonance (EPR) spin trapping.
Safety & Handling (Critical)
Hazard Class: Irritant / Potential Mutagen / Corrosive to Metals.[1]
Instability: The free base (N-propylhydroxylamine) is prone to rapid oxidation and disproportionation upon exposure to air. Always store as the hydrochloride salt.[2]
Thermal Risk: Do not heat the free base residues above 100°C without solvent; risk of explosive decomposition exists.
PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and fume hood operation are mandatory.
Mechanistic Principles
The transformation relies on a condensation reaction between the N-propylhydroxylamine and a carbonyl compound (aldehyde or ketone). The reaction is pH-sensitive; the amine must be deprotonated to act as a nucleophile, but the medium cannot be so basic that it induces side reactions (e.g., Cannizzaro on the aldehyde).
Reaction Pathway[3][4][5][6][7][8][9][10][11]
Liberation: The HCl salt is neutralized by a weak base (acetate or carbonate), freeing the nucleophilic nitrogen.
Nucleophilic Attack: The nitrogen lone pair attacks the carbonyl carbon.[3]
Elimination: Water is eliminated from the hemiaminal intermediate to form the nitrone double bond (
).
Figure 1: Mechanistic pathway from hydrochloride salt to nitrone. Note the critical neutralization step required to activate the nucleophile.
Protocol A: Bench-Scale Synthesis of
-Phenyl-N-Propylnitrone (PPN)
Objective: Synthesis of PPN for use as a lipophilic spin trap or therapeutic intermediate.
Scale: 10 mmol.
Materials
Reagent
MW ( g/mol )
Amount
Equiv.
Role
Benzaldehyde
106.12
1.06 g (1.08 mL)
1.0
Electrophile
N-Propylhydroxylamine HCl
111.57
1.12 g
1.0
Nucleophile Precursor
Sodium Bicarbonate ()
84.01
0.84 g
1.0
Neutralizing Base
Ethanol (Anhydrous)
-
20 mL
-
Solvent
Magnesium Sulfate ()
-
~2 g
-
Drying Agent
Experimental Workflow
Preparation of Free Base (In-Situ):
In a 50 mL Round Bottom Flask (RBF), suspend 1.12 g of N-propylhydroxylamine HCl in 10 mL of ethanol.
Add 0.84 g of
.
Stir at Room Temperature (RT) for 15 minutes. Observation: Evolution of
gas may occur; solution may remain cloudy due to NaCl precipitation.
Condensation:
Add 1.06 g of Benzaldehyde to the mixture.
Attach a reflux condenser.
Reflux the mixture at 80°C for 3–5 hours.
QC Check: Spot on TLC (Silica, 3:1 Hexane:EtOAc). The aldehyde spot (
) should disappear; a lower nitrone spot (UV active) should appear.
Workup:
Cool reaction to RT.
Filter off the inorganic salts (NaCl, unreacted
).
Evaporate the ethanol under reduced pressure (Rotovap) to yield a crude oil/solid.
Recrystallize from a mixture of warm Hexane/Ether (or Hexane/EtOAc).
Target Yield: 75–85%.
Figure 2: Step-by-step workflow for the synthesis of PPN from NPHA-HCl.
Protocol B: In-Situ Generation for Biological Spin Trapping
Context: When using N-propyl nitrones to trap short-lived radicals in biological buffers, pre-synthesis may not be necessary if the nitrone is generated immediately prior to the experiment, or if the user wishes to compare in vitro trapping efficiency. However, for most EPR studies, the purified nitrone (Protocol A) is dissolved in the buffer.
If synthesizing a specific derivative for immediate use:
Dissolve NPHA-HCl in Phosphate Buffered Saline (PBS, pH 7.4).
Adjust pH to 7.0–7.4 using NaOH. Note: N-propylhydroxylamine is a weak base; at pH 7.4, a significant fraction exists as the free base.
Add the target aldehyde (if soluble) or ketone.
Allow to equilibrate for 30 mins at 37°C before introducing the radical generating system (e.g., Fenton reaction).
Note: This method is less common than using purified nitrone but useful for high-throughput screening of aldehyde/nitrone pairs.
Analytical Validation (Quality Control)
To ensure the integrity of the synthesized nitrone, verify the following parameters.
Technique
Expected Observation
Diagnostic Value
1H NMR
Singlet at 7.3–7.5 ppm (N=CH)
Confirms Nitrone formation. Absence indicates hydrolysis or lack of reaction.
IR Spectroscopy
Strong band at 1550–1600 (C=N) and ~1170 (N-O)
Fingerprint for nitrone functionality.
EPR (Spin Trap)
Triplet of doublets (typical for PBN analogs)
Confirms activity. Hyperfine splitting constants () identify the trapped radical.
Melting Point
Sharp range (Specific to derivative)
Broad range indicates water contamination or decomposition.
Troubleshooting & Optimization
Low Yield:
Cause: Incomplete water removal. The reaction is an equilibrium.
Solution: Add molecular sieves (3Å or 4Å) to the reaction flask or use a Dean-Stark trap if using a solvent like Benzene/Toluene (though Ethanol is usually sufficient for PPN).
Dark Coloration:
Cause: Oxidation of the free hydroxylamine before reaction with aldehyde.
Solution: Ensure the system is flushed with Nitrogen (
) or Argon during the neutralization and reflux steps.
Oily Product (Failure to Crystallize):
Cause: Residual solvent or impurities.
Solution: Triturate with cold pentane. If oil persists, perform silica gel column chromatography (Eluent: DCM/MeOH 95:5).
References
Hinton, R. D., & Janzen, E. G. (1992). Synthesis and spin-trapping kinetics of new alkyl substituted cyclic nitrones. The Journal of Organic Chemistry, 57(9), 2646–2651.
Haire, D. L., et al. (1986). Synthesis and spin trapping kinetics of new alkyl substituted cyclic nitrones. Canadian Journal of Chemistry, 64(7), 1450-1456.
Chakraborty, B. (2021). Green Synthesis of Nitrones. In: Green Synthetic Approaches for Biologically Relevant Heterocycles. Elsevier.
Thermo Fisher Scientific. (2021). Safety Data Sheet: Hydroxylamine Hydrochloride.
Floyd, R. A., et al. (2008). Nitrones as therapeutics. Free Radical Biology and Medicine, 45(10), 1361–1374.
Technical Support Center: N-Propylhydroxylamine Hydrochloride (CAS 85264-32-0)
Welcome to the Technical Support Center for N-propylhydroxylamine hydrochloride . This guide is designed for researchers, medicinal chemists, and drug development professionals utilizing this reagent primarily as a nucle...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for N-propylhydroxylamine hydrochloride . This guide is designed for researchers, medicinal chemists, and drug development professionals utilizing this reagent primarily as a nucleophilic building block—most notably in the synthesis of N-propyl nitrones, hydroxamic acids, and spin-trap derivatives.
Because free N-alkylhydroxylamines are highly susceptible to air oxidation and thermal degradation, the hydrochloride salt is the preferred bench-stable form. However, utilizing the salt requires precise control over reaction conditions to liberate the free base in situ without triggering side reactions[1].
Section 1: Reaction Optimization FAQ
Q1: Why is my nitrone condensation yield low when reacting N-propylhydroxylamine hydrochloride with sterically hindered aldehydes?A: Low yields in these scenarios are typically caused by a failure to drive the equilibrium forward. The condensation of a hydroxylamine with a carbonyl compound produces water. If water is not actively removed, the reaction stalls.
Causality: For sterically hindered substrates, the forward reaction rate is inherently slow. You must use a chemical desiccant (like anhydrous MgSO
or activated 4Å molecular sieves) to scavenge water and push the equilibrium toward the nitrone via Le Chatelier's Principle[2]. For extreme steric hindrance, elevating the temperature in a sealed tube or using microwave irradiation is required.
Q2: Should I use a strong base (e.g., NaOH) to liberate the free hydroxylamine?A:No. Strong bases often lead to base-catalyzed aldol condensations of your starting aldehydes or ketones, and can promote the degradation of the resulting nitrone.
Causality: The pK
of N-propylhydroxylamine is roughly 6.0–6.5. A mild base such as NaHCO or NaCO is perfectly calibrated to neutralize the hydrochloride salt and liberate the nucleophilic free amine without creating a highly basic environment that degrades sensitive substrates[1][2].
Q3: What are the optimal thermal conditions for forming N-propyl nitrones from ketones versus aldehydes?A: Aldehydes are highly electrophilic and typically undergo condensation at room temperature (20–25 °C) in ethanol or dichloromethane. Ketones, however, are significantly less reactive.
Causality: To overcome the activation energy barrier for ketonitrone formation, thermal conditions are required. Refluxing in tert-butanol (t-BuOH) at 110 °C has been shown to minimize hydroxylamine decomposition while providing the necessary thermal energy to drive the condensation of ketones[3].
Section 2: Troubleshooting Common Issues
Issue 1: The reaction mixture turns dark brown/black shortly after adding the base.
Cause: The free N-propylhydroxylamine is undergoing rapid air oxidation. Once liberated from its protective hydrochloride salt, the electron-rich nitrogen is highly susceptible to atmospheric oxygen.
Validation/Solution: Degas your solvents (e.g., via sparging with N
or freeze-pump-thaw cycles) prior to the reaction. Perform the base addition and subsequent stirring under a strict inert atmosphere (Nitrogen or Argon).
Issue 2: NMR shows a mixture of starting material, nitrone, and an unidentifiable byproduct.
Cause: Competitive O-alkylation or the formation of a stable hemiaminal intermediate that failed to dehydrate.
Validation/Solution: Check the water content of your solvent. If the hemiaminal intermediate is stalling, it indicates insufficient desiccant. If O-alkylation is occurring, ensure your pH is not too high, as excessive base can deprotonate the oxygen, making it a competitive nucleophile.
Section 3: Visualizing the Chemistry
Workflow & Mechanistic Logic
Mechanistic pathway of N-propyl nitrone synthesis from the hydrochloride salt.
Troubleshooting Decision Tree
Decision tree for diagnosing and resolving low conversion rates.
Section 4: Quantitative Data Summaries
To aid in experimental design, the following table summarizes the optimized reaction parameters for condensing N-propylhydroxylamine hydrochloride with various substrate classes[1][2][3].
Substrate Type
Preferred Solvent
Base (1.2 - 1.5 eq)
Desiccant
Temp (°C)
Time
Expected Yield
Aliphatic Aldehydes
DCM or EtOH
NaHCO
MgSO
20 - 25
2 - 4 h
85 - 95%
Aromatic Aldehydes
Absolute EtOH
NaCO
4Å Mol. Sieves
25 - 60
4 - 12 h
80 - 90%
Ketones (Unhindered)
Toluene or EtOH
EtN or NaOAc
Dean-Stark / 4Å MS
80 - 110
12 - 24 h
60 - 80%
Ketones (Hindered)
tert-Butanol
Pyridine
4Å Mol. Sieves
110
24 - 48 h
40 - 65%
Section 5: Experimental Protocols
Protocol A: Standard Synthesis of N-Propyl Nitrones from Aldehydes
This protocol is a self-validating system: the physical state of the desiccant acts as an indicator of reaction progress.
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the target aldehyde (1.0 mmol) in 10 mL of anhydrous ethanol[1].
Atmosphere Control: Flush the flask with Nitrogen gas for 5 minutes to displace oxygen.
Reagent Addition: Add N-propylhydroxylamine hydrochloride (1.2 mmol, 1.2 eq) to the stirring solution. The solution will remain clear or slightly cloudy.
Base Addition: Slowly add solid NaHCO
(1.5 mmol, 1.5 eq)[1]. Self-Validation Check: You should observe mild effervescence (CO evolution) as the base neutralizes the HCl salt.
Desiccant: Add 500 mg of freshly activated 4Å molecular sieves or anhydrous MgSO
Reaction: Stir the mixture at room temperature (or heat to 60 °C for electron-poor aromatic aldehydes) for 4–12 hours. Monitor by TLC (typically Hexanes/EtOAc).
Workup: Once the aldehyde is consumed, filter the mixture through a pad of Celite to remove the salts and desiccant. Wash the pad with cold ethyl acetate.
Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure Z-nitrone.
References
1. Product Class 5: Hydroxylamines - Thieme E-Books & E-Journals. Thieme Connect. URL:
2.[2] C-[o-(p-TOLYL)SULFINYL]PHENYLNITRONES. SYNTHESIS AND REACTIVITY IN [3+2] DIPOLAR CYCLOADDITIONS. José Luis García Ruano. URL:
3.[1] Homo-Tris-Nitrones Derived from α-Phenyl-N-tert-butylnitrone: Synthesis, Neuroprotection and Antioxidant Properties. MDPI. URL:
4. Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. ResearchGate. URL:
purification techniques for N-propylhydroxylamine hydrochloride
Welcome to the Technical Support Center for Hydroxylamine Derivatives. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the isolation and purifi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Hydroxylamine Derivatives. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the isolation and purification of N-propylhydroxylamine hydrochloride.
Short-chain N-alkylhydroxylamine salts are notoriously difficult to purify due to their extreme hygroscopicity, high solubility in polar organic solvents, and the persistent presence of O-alkylated or N,O-dialkylated byproducts generated during synthesis. This guide provides a self-validating, field-proven methodology to achieve >98% purity without relying on degradative chromatographic techniques.
I. Mechanistic Workflow: Chemical Scavenging & Crystallization
Unprotected amines and their salts are highly soluble in various organic solvents, making isolation via standard column chromatography difficult and prone to severe streaking[1]. To bypass this, we utilize a chemical scavenging technique followed by anti-solvent crystallization.
Workflow for the chemical scavenging and crystallization of N-propylhydroxylamine HCl.
II. Self-Validating Experimental Protocol
This protocol leverages the differential reactivity of N-alkyl vs. O-alkyl hydroxylamines to chemically tag and remove impurities before forcing the desired product out of solution.
Phase 1: Chemical Scavenging of O-Alkyl Impurities
Dissolution: Dissolve the crude N-propylhydroxylamine hydrochloride mixture in a minimal volume of absolute ethanol.
Derivatization: Add 1.2 equivalents of a low-boiling ketone (e.g., acetone) relative to the estimated O-alkyl impurity concentration.
Causality: O-alkylhydroxylamines react rapidly with ketones to form volatile O-alkyl ketoximes. N-alkylhydroxylamines do not form stable oximes under these conditions, allowing for selective chemical tagging[2].
Incubation: Stir the reaction mixture at room temperature for 2 hours.
Self-Validation Step: Take a 10 µL aliquot, neutralize it, and run GC-MS. Proceed to the next step only when the O-propylhydroxylamine peak is completely absent.
Volatile Stripping: Concentrate the mixture under reduced pressure (vacuum distillation) at 40°C to strip off the ethanol, unreacted acetone, and the newly formed volatile oximes[2].
Phase 2: Anti-Solvent Crystallization
Reconstitution: Redissolve the resulting viscous residue in a minimal volume of warm absolute ethanol (approx. 2–3 mL per gram of product).
Titration: Slowly titrate anhydrous diethyl ether (anti-solvent) dropwise into the solution under vigorous mechanical stirring until the solution becomes slightly turbid.
Causality: Short-chain N-alkylhydroxylamine hydrochlorides are highly soluble in polar protic solvents but insoluble in ethers. Dropwise addition prevents local supersaturation, ensuring crystal nucleation rather than phase separation[1].
Maturation: Seed the mixture with a pure crystal (if available), then cool to 4°C for 12 hours to maximize crystal lattice formation.
Isolation: Filter the precipitate under vacuum, wash with ice-cold diethyl ether, and dry in a vacuum desiccator over P₂O₅.
Self-Validation Step: ¹H-NMR (in D₂O) must show a clean triplet at ~3.2 ppm for the N-CH₂ protons. Any peaks >3.8 ppm indicate residual O-alkylation.
III. Troubleshooting & FAQs
Q: My product is crashing out as a viscous oil instead of a crystalline solid. Why is this happening?A: This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), occurs when the solute concentration exceeds its solubility limit but remains below the nucleation threshold for crystallization. It is heavily exacerbated by the bulky counteranions or the extreme hygroscopicity of unprotected amines[1].
Solution: Warm the biphasic mixture until it becomes homogeneous again. Cool it at a much slower rate (e.g., 0.1°C/min) while providing high mechanical shear (vigorous stirring) to force nucleation.
Q: Can I purify the hydrochloride salt using standard silica gel column chromatography?A: No. Unprotected N-alkylhydroxylamine hydrochlorides interact strongly with the acidic silanol groups on silica gel, leading to severe streaking, poor recovery, and potential degradation[1]. If chromatography is absolutely necessary, you must freebase the amine, perform the separation, and immediately re-protonate, though free short-chain hydroxylamines are volatile and prone to rapid oxidation.
Q: How do I prevent the oxidation of N-propylhydroxylamine during purification?A: Keep the compound in its protonated (hydrochloride) state as much as possible. The salt is significantly more stable against atmospheric oxidation than the free base[3]. Perform all crystallizations using degassed solvents and store the final dried powder under an inert atmosphere (argon or nitrogen). If synthesizing from nitropropane, ensure the reduction step is kept strictly between 0–15°C to prevent over-reduction or degradation[4].
IV. Quantitative Data & Analytical Metrics
Use the following table to benchmark your purification success and set up your analytical methods.
Parameter
Value / Characteristic
Analytical Significance
Appearance
White to off-white crystalline solid
Indicates absence of oxidized byproducts (which typically present as yellow/brown oils)[4].
Solubility Profile
Highly soluble in H₂O, EtOH; Insoluble in Et₂O
Dictates the anti-solvent crystallization strategy.
O-alkyl Oxime Boiling Point
~70–90°C (depending on ketone used)
Allows for easy vacuum removal of scavenged impurities without degrading the target salt[2].
¹H-NMR (D₂O) Key Shifts
~3.2 ppm (t, 2H, N-CH₂)
Confirms N-alkylation. O-CH₂ protons are heavily deshielded and typically appear >3.8 ppm.
V. References
Protecting Group-Free Remote Desaturation via O-Benzoyl Hydroxylamines. The Ohio State University.
EP0495756A1 - Process for the preparation of N,N-dihydrocarbylhydroxylamines. Google Patents.
Spectrophotometric Determination of Nickel with 3-Hydroxy-3-n-Propyl-1-p-Carboxy-Phenyltriazene. Asian Journal of Chemistry.
US5510511A - Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis. Google Patents.
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: NPH-YIELD-OPT-2024
Subject: Improving Yield & Purity in N-Propylhydroxylamine Hydrochloride Synthesis
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
🟢 Specialist Opening Statement
Welcome to the Technical Support Center. I understand you are experiencing yield attrition with N-propylhydroxylamine hydrochloride (
).
This is a deceptively difficult synthesis. While the chemistry looks simple on paper, two main "yield killers" plague this specific propyl derivative:
Over-reduction: The reaction loves to run away to the primary amine (
), destroying your product.
Isolation Losses: The free base is a water-soluble liquid, and the HCl salt is highly hygroscopic, leading to "oiling out" rather than crystallization.
Below, I have structured a troubleshooting guide based on the two most robust synthetic routes: Nitropropane Reduction (Zn/NH
Cl) and Oxime Reduction (NaCNBH) .
📊 Method Comparison Matrix
Before troubleshooting, confirm you are using the correct route for your scale and purity needs.
Feature
Route A: Zn / NHCl Reduction
Route B: Oxime Reduction (NaCNBH)
Precursor
1-Nitropropane
Propionaldehyde Oxime
Primary Risk
Thermal runaway (Exotherm)
pH drift / HCN generation
Yield Potential
55–65% (Moderate)
75–85% (High)
Purity Profile
Moderate (Inorganic salts difficult to remove)
High (Clean conversion)
Cost
Low (Zinc is cheap)
High (NaCNBH is expensive)
Best For
Multi-gram to Kilo scale
Medicinal Chemistry / High Purity needs
🛠 Module 1: The Zinc/NH
Cl Reduction (Route A)
The Issue: "My reaction turned into a gray sludge, and I recovered <30% yield."
This is the classic laboratory method [1], but it fails when the zinc oxide sludge traps the product or when temperature spikes cause over-reduction to propylamine.
🔬 The Protocol Fix
Reaction:
Emulsification is Key: Nitropropane is not soluble in water. You must use a co-solvent (Ethanol/Water 1:1) or vigorous mechanical stirring.[1] If the phases separate, the reaction stalls, then surges, causing an exotherm.
Temperature Ceiling: Strictly maintain 0–15°C during addition. If the temp hits >50°C, the N-O bond cleaves, giving you propylamine [1].
The "Mud" Workup: The zinc oxide byproduct is voluminous. Do not just filter it.
Technique: Wash the filter cake with hot ethanol . The product is soluble in hot ethanol but trapped in the pore structure of the zinc salts.
📉 Troubleshooting Logic (Route A)
Figure 1: Decision tree for diagnosing yield loss in Zinc-mediated reduction.
🧪 Module 2: The Oxime Reduction (Route B)
The Issue: "I have starting material left over, or I'm generating HCN gas."
This method uses Sodium Cyanoborohydride (NaCNBH
) to reduce propionaldehyde oxime. It is highly specific but pH-dependent [2].
🔬 The Protocol Fix
Reaction:
The pH Sweet Spot: The reaction only works at pH 3–4 .
pH > 5:[2] Reaction stops (borohydride is stable but inactive).
pH < 3: Hydrolysis of the oxime occurs, and NaCNBH
decomposes rapidly to release toxic HCN gas.
Indicator Technique: Do not rely on a pH meter (which drifts in organic solvents). Add a trace of Methyl Orange to the reaction.
Target: Maintain a transition orange color throughout the reduction [2].
⚠️ Safety Critical
Cyanide Hazard: This reaction generates trace HCN. You must quench the reaction mixture with base (NaOH) to pH > 10 before workup to trap cyanide as non-volatile NaCN.
💎 Module 3: Isolation & Salt Formation (The Final Mile)
The Issue: "I have the product in solution, but it oils out when I add HCl."
N-propylhydroxylamine HCl is notoriously hygroscopic. If water is present during salt formation, you will get a syrup, not crystals.
📝 Optimized Crystallization Protocol
Extraction: Extract the free base into Ethyl Acetate or Ether (Do not use DCM if possible, as it holds water).
Drying (Crucial): Dry the organic layer over anhydrous
for at least 2 hours.
Salt Precipitation:
Do NOT use aqueous HCl.
Do: Bubble anhydrous HCl gas or add 2M HCl in Diethyl Ether dropwise at 0°C.
Recrystallization: If the product is colored, recrystallize from Ethanol/Ethyl Acetate (1:4) . Dissolve in minimum hot ethanol, then add EtOAc until cloudy [3].
📉 Purification Workflow
Figure 2: Anhydrous salt formation workflow to prevent "oiling out".
❓ Frequently Asked Questions (FAQ)
Q: Can I use NaBH
instead of NaCNBH for the oxime reduction?A: Generally, no . NaBH is too strong and often reduces the oxime all the way to the amine or does not work in the acidic conditions required to activate the C=N bond. You can try NaBH with a Lewis Acid catalyst (like ), but NaCNBH is the industry standard for selectivity [2].
Q: My product turned pink/brown on the shelf. Is it ruined?A: It is degrading. Free hydroxylamines oxidize in air. The HCl salt is more stable but can still oxidize if wet. Recrystallize immediately from EtOH/EtOAc and store in a desiccator at -20°C.
Q: How do I remove the inorganic salts from the Zinc method?A: If simple filtration fails, use a Soxhlet extractor with ethanol to pull the product out of the solid zinc residue. This often recovers an extra 10-15% yield.
📚 References
Kamm, O. ; Marvel, C. S. "
-Phenylhydroxylamine". Organic Syntheses, Coll.[1][4] Vol. 1, p. 445 (1941).
Note: This is the foundational text for nitro-reduction using Zn/NH4Cl. The mechanism and "mud" handling are identical for propyl derivatives.
Borch, R. F. ; Bernstein, M. D. ; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent". Journal of the American Chemical Society, 93(12), 2897–2904 (1971).
Note: The definitive guide on pH-controlled reduction of oximes/imines.
General Purification of Hydroxylamines. Organic Syntheses, Coll. Vol. 3, p. 172.
Note: Describes the standard crystallization techniques for hygroscopic amine/hydroxylamine salts.
Technical Support Center: Managing Over-Alkylation in N-Propylhydroxylamine Synthesis
Welcome to the Technical Support Center for aliphatic hydroxylamine synthesis. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for aliphatic hydroxylamine synthesis. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to suppress over-alkylation during the synthesis of N-propylhydroxylamine.
Part 1: Mechanistic FAQs (The Causality of Over-Alkylation)
Q1: Why does N-propylhydroxylamine synthesis inherently favor over-alkylation?A1: The alkylation of hydroxylamine typically proceeds at the more nucleophilic nitrogen atom[1]. When a propyl group is successfully attached to the nitrogen, its inductive electron-donating effect increases the electron density on the nitrogen's lone pair. Consequently, the newly formed N-propylhydroxylamine is a stronger nucleophile than the unsubstituted hydroxylamine starting material. If unmanaged, this thermodynamic reality leads to rapid subsequent reactions with the propyl halide, generating unwanted N,N-dipropylhydroxylamine (over-alkylation)[2].
Q2: How does continuous flow technology prevent over-alkylation if the monoalkylated product is more reactive?A2: Continuous flow reactors manipulate reaction kinetics through precise spatial and temporal control rather than relying solely on thermodynamics. By maintaining a strict residence time (e.g., ~7.4 minutes) and a high local concentration of hydroxylamine (5.0 equivalents), the probability of a propyl halide molecule colliding with the abundant starting material vastly outweighs the probability of it colliding with the newly formed monoalkylated product[3]. The product is then continuously ejected from the heated reaction zone before secondary alkylation can occur.
Q3: Why is the collection flask pH-adjusted immediately after the reaction?A3: This is a self-validating safety mechanism. By immediately adjusting the effluent to pH 4–5 using 10% hydrochloric acid, the free base N-propylhydroxylamine is instantly protonated into its stable hydrochloride salt[3]. Protonation ties up the nitrogen lone pair, completely neutralizing its nucleophilicity and instantly halting any runaway alkylation or oxidative degradation in the collection vessel.
Reaction pathway showing N-monoalkylation vs. competitive over-alkylation.
Part 2: Troubleshooting Guide & Data Analysis
When optimizing your synthesis, empirical data demonstrates that stoichiometry and reactor design are the most critical variables for suppressing dialkylation.
Quantitative Parameter Optimization
The following table summarizes the causal relationship between reaction conditions and the ratio of mono- to di-alkylated products based on optimized aliphatic hydroxylamine synthesis models[3].
Reaction Parameter
Condition
N-Monoalkylation Yield (%)
N,N-Dialkylation Yield (%)
Hydroxylamine Stoichiometry
1.0 Equivalent
35.0%
45.0%
Hydroxylamine Stoichiometry
5.0 Equivalents
78.0%
12.0%
Reactor Configuration
Standard Batch
60.0%
25.0%
Reactor Configuration
Continuous Flow (7.4 min)
85.0%
< 5.0%
Temperature Profile
80 °C
55.0%
30.0%
Temperature Profile
60 °C
85.0%
< 5.0%
Common Issues & Resolutions
Issue: High levels of N,N-dipropylhydroxylamine detected in the crude NMR.
Root Cause: Insufficient excess of hydroxylamine or prolonged exposure to the alkylating agent at high temperatures.
Resolution: Transition from batch to continuous flow. If batch synthesis is mandatory, ensure a minimum of 5.0 equivalents of hydroxylamine is used and strictly control the internal temperature to 60 °C[3].
Issue: Product degrades or forms dark impurities during solvent removal.
Root Cause: The free base of N-propylhydroxylamine is sensitive to thermal oxidation and can undergo auto-catalytic degradation.
Resolution: Never concentrate the free base. Always perform the pH 4–5 adjustment with 10% HCl prior to rotary evaporation to isolate the robust hydrochloride salt[3].
Decision logic tree for troubleshooting and mitigating over-alkylation.
Part 3: Validated Experimental Protocols
To ensure a self-validating workflow, the following step-by-step methodologies integrate reaction control with immediate chemical stabilization.
Protocol A: Continuous Flow Synthesis of N-Propylhydroxylamine
This protocol leverages flow chemistry to physically prevent over-alkylation by limiting residence time[3].
Preparation of Reagents: Prepare a 5.0 M solution of hydroxylamine in anhydrous methanol and a 1.0 M solution of propyl bromide in methanol.
Reactor Priming: Prime the continuous flow reactor lines with anhydrous methanol at a flow rate of 1.0 mL/min. Set the reactor's heated zone strictly to 60 °C.
Reaction Execution: Pump the hydroxylamine solution and propyl bromide solution into a T-mixer at a 5:1 volumetric ratio. Adjust the total flow rate so that the residence time within the heated zone is exactly 7.4 minutes[3].
Quenching and Salt Formation (Critical Step): Collect the reactor effluent directly into a receiving flask pre-cooled to 0 °C. Immediately adjust the pH of the collected mixture to 4–5 using 10% hydrochloric acid. This step instantly converts the reactive free base into the stable N-propylhydroxylamine hydrochloride salt[3].
Solvent Recovery: Concentrate the quenched, acidified mixture under reduced pressure to remove the methanol solvent.
Protocol B: Hot Crystallization for Enhanced Purity
If trace dialkylation occurs, this protocol exploits the differential solubility of mono- vs. di-alkylated salts to achieve >99% purity[3].
Aqueous Extraction: Add 200 mL of distilled water to the crude solid obtained from Protocol A. Extract the aqueous layer three times with 200 mL of ethyl acetate. Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[3].
Dissolution: Transfer the crude N-propylhydroxylamine hydrochloride to a clean Erlenmeyer flask. Add ethyl acetate at a ratio of 8 mL per gram of crude product. Heat the suspension to reflux (70 °C) until the solid is fully dissolved[3].
Decolorization: Add activated carbon (5% w/w) to the hot solution to remove trace oxidized impurities. Maintain reflux for 10 minutes, then perform a rapid hot filtration through a Celite pad[3].
Controlled Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once at room temperature, transfer the flask to a cooling bath set between 0 °C and -5 °C to induce complete crystallization[3].
Isolation: Isolate the pure white crystals via vacuum filtration. Wash with a minimal amount of ice-cold ethyl acetate and dry in a vacuum oven at 45 °C for 8 hours[3].
References
Hydroxylamine - Wikipedia
Source: wikipedia.org
URL:[Link]
A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence
Source: researchgate.net
URL:[Link]
troubleshooting guide for using N-propylhydroxylamine hydrochloride
The following technical guide addresses the troubleshooting, handling, and experimental optimization of N-propylhydroxylamine hydrochloride (and its common isomer, N-isopropylhydroxylamine hydrochloride). Advanced Troubl...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the troubleshooting, handling, and experimental optimization of N-propylhydroxylamine hydrochloride (and its common isomer, N-isopropylhydroxylamine hydrochloride).
Advanced Troubleshooting & Optimization Guide for Drug Discovery
Product Identity & Scope:
Compound: N-Propylhydroxylamine Hydrochloride (Linear isomer) | Common Analog: N-Isopropylhydroxylamine Hydrochloride.[1][2][3][4][5]
CAS (Linear): 82683-36-1 (Free base: 627-35-0) | CAS (Isopropyl): 50632-53-6.
Primary Applications: Synthesis of nitrone spin traps (PBN derivatives), nucleophilic addition to activated alkenes, and preparation of hydroxamic acid metalloprotease inhibitors.
Part 1: Storage, Stability & Pre-Reaction Handling
Q1: The solid reagent has turned from white to a beige/yellow sticky mass. Is it still usable?
Status:Compromised / High Risk.
Diagnosis: This indicates oxidative degradation and hygroscopic failure . N-alkylhydroxylamines are potent reducing agents. Upon exposure to atmospheric moisture and oxygen, the HCl salt hydrolyzes slightly, releasing the free base, which then rapidly oxidizes to form azoxy or nitroso impurities (yellow/brown chromophores).
The "Stickiness" Factor: The hydrochloride salt is highly hygroscopic.[5] Absorption of water creates a localized aqueous phase where oxidation rates accelerate by orders of magnitude compared to the dry solid.
Corrective Action:
Do not use for sensitive GMP or kinetic studies.
Recrystallization Protocol: If supply is critical, you can attempt to rescue the material:
Dissolve in minimum hot ethanol (
).
Add activated charcoal to remove colored oxidation products. Filter hot.
Precipitate by adding cold diethyl ether or hexane.
Dry under high vacuum (
) over .
Q2: How do I handle the hygroscopicity during weighing?
Protocol:
Glovebox: Ideal for high-precision stoichiometry.
Benchtop: Use the "Speed-Weigh" technique :
Equilibrate the bottle to room temperature before opening (prevents condensation).
Weigh into a tared vial containing the reaction solvent immediately.
Do not weigh onto weighing paper; the compound will stick and absorb water, altering the effective molecular weight.
Part 2: Reaction Optimization (Nitrone Synthesis)
Q3: My condensation reaction with an aldehyde is stalling at 50-60% conversion. Adding more heat degrades the product. Why?
Root Cause:pH Mismatch.
Mechanism: The reaction of N-propylhydroxylamine with an aldehyde follows an addition-elimination mechanism.
Step 1 (Nucleophilic Attack): Requires the free amine (R-NHOH). At low pH, the nitrogen is protonated (
), rendering it non-nucleophilic.
Step 2 (Dehydration): Requires acid catalysis to protonate the intermediate carbinolamine oxygen, making it a good leaving group (
).
The Paradox: You need base to free the nucleophile, but acid to drive the dehydration.
Solution:Buffer at pH 4.5 – 5.5.
Do not use strong base (NaOH) to neutralize the HCl salt completely.
Recommended Additive: Use Sodium Acetate (NaOAc) or Pyridine in a 1:1 molar ratio with the hydrochloride salt. This creates an in-situ buffer system that maintains the perfect equilibrium for both steps.
Q4: I see a "double-spot" on TLC. Is this an impurity?
Analysis: Likely E/Z Isomerization , not necessarily a chemical impurity.
Context: Nitrones (the product of aldehyde condensation) possess a C=N double bond.[6] They exist as E (trans) and Z (cis) geometric isomers.
Verification:
Run NMR. If the two species show identical mass (LC-MS) and interconvert upon heating, they are isomers.
Note: N-alkyl nitrones often favor the Z-isomer to minimize steric clash between the alkyl group on nitrogen and the substituent on carbon.
Part 3: Workup & Purification[7]
Q5: I cannot extract the product from the aqueous layer. It seems to stay in the water.
Issue:High Polarity / Amphiphilicity.
Explanation: Short-chain N-alkylhydroxylamines and their nitrone derivatives are highly polar. Standard Ethyl Acetate/Water extraction often fails because the partition coefficient (
) is too low.
Troubleshooting Protocol:
Salting Out: Saturate the aqueous phase with NaCl (solid) until no more dissolves. This significantly increases the ionic strength, forcing the organic compound into the organic layer.
Solvent Switch: Switch extraction solvent to Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) . These are better at extracting polar nitrogenous compounds.
Continuous Extraction: For stubborn cases, use a liquid-liquid continuous extractor for 12-24 hours.
Q6: The product decomposes on the silica column.
Cause:Acid Sensitivity.
Mechanism: Silica gel is slightly acidic. Hydroxylamines and nitrones can hydrolyze back to the aldehyde and hydroxylamine salt on the column, or undergo rearrangement.
Fix:Neutralize the Silica.
Pre-treat the silica gel slurry with 1% Triethylamine (Et3N) in the eluent solvent before loading the sample.
Use Alumina (Neutral) instead of silica for highly sensitive derivatives.
Part 4: Visualized Workflows
Workflow 1: Optimized Nitrone Synthesis Logic
A self-validating pathway for condensing N-propylhydroxylamine HCl with aldehydes.
Caption: Optimized decision tree for nitrone synthesis, highlighting the critical buffering step to prevent reaction stalling.
Workflow 2: Impurity Troubleshooting Matrix
Diagnosing color changes and byproducts.
Caption: Diagnostic flow for identifying root causes of failure based on visual and chromatographic symptoms.
Part 5: Data Reference Tables
Table 1: Solubility Profile & Solvent Selection
Solvent
Solubility (HCl Salt)
Suitability for Reaction
Notes
Water
High (>500 mg/mL)
Good
Ideal for biphasic reactions; requires salting out for extraction.
Methanol/Ethanol
High
Excellent
Best for homogeneous condensation; easy to remove.
DCM / Chloroform
Low (Insoluble)
Poor (for salt)
Requires phase transfer catalyst (PTC) or free-basing first.
Ether / Hexane
Insoluble
None
Used for precipitation/purification of the salt.
Table 2: pH Impact on Reactivity
pH Range
Species Dominance
Reactivity Status
Outcome
< 3.0
(Protonated)
Inactive
Nucleophile is blocked; reaction stalls.
4.5 – 5.5
Equilibrium
Optimal
Balance of free nucleophile and acid catalysis.
> 8.0
(Free Base)
Active but Risky
Fast attack, but dehydration is slow; oxidation risk increases.
References
Cicchi, S., Corsi, M., & Goti, A. (1999). Synthesis of Nitrones. In Journal of Organic Chemistry.
PubChem. (2025).[1] N-Isopropylhydroxylamine hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]
analytical methods for detecting impurities in N-propylhydroxylamine hydrochloride
Welcome to the Technical Support Center for the analytical profiling of N-propylhydroxylamine hydrochloride (NPHA·HCl) . Because hydroxylamines are highly polar, lack native chromophores, and are prone to thermal degrada...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the analytical profiling of N-propylhydroxylamine hydrochloride (NPHA·HCl) . Because hydroxylamines are highly polar, lack native chromophores, and are prone to thermal degradation, traditional chromatographic methods often fail. This guide provides field-proven, self-validating methodologies to overcome these challenges, ensuring regulatory compliance for genotoxic impurity (GTI) detection.
🔬 Frequently Asked Questions & Troubleshooting
Q1: Why does NPHA·HCl exhibit poor retention and no UV signal in standard reverse-phase HPLC?
The Causality: NPHA·HCl is a low-molecular-weight, highly polar aliphatic amine salt. It lacks a conjugated
-electron system (chromophore), meaning it cannot absorb UV light at standard detection wavelengths (e.g., 210–254 nm)[1]. Furthermore, its high polarity causes it to elute in the void volume of standard C18 columns, leading to severe ion suppression and peak tailing due to secondary interactions with residual silanols.
The Solution: You must either alter the detection mechanism or alter the molecule.
Direct Detection: Use High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD) or Evaporative Light Scattering Detection (ELSD). These are mass-proportional detectors ideal for non-volatile, non-UV active compounds.
Chemical Modification: Utilize pre-column derivatization with reagents like benzaldehyde or 9-fluorenylmethyl chloroformate (FMOC-Cl) to covalently attach a chromophore, drastically increasing both hydrophobicity (retention) and UV absorptivity[2].
Q2: How can I accurately quantify trace hydroxylamine (HA) impurities in NPHA·HCl batches?
The Causality: Unreacted hydroxylamine (HA) is a well-known mutagenic and genotoxic impurity that must be controlled down to the parts-per-million (ppm) level to meet ICH M7 guidelines[1]. Because HA and NPHA share similar reactive moieties, differentiating trace HA from bulk NPHA requires leveraging steric hindrance.
The Solution: Pre-column derivatization with benzaldehyde is the gold standard. Primary hydroxylamines (like HA) condense to form stable benzaldoximes, while secondary hydroxylamines (like NPHA) form nitrones[3]. These distinct derivatives exhibit different hydrophobicities, allowing for baseline resolution on a C18 column.
Fig 1. Chemical derivatization workflow for HPLC-UV analysis of hydroxylamines.
Q3: My GC-MS analysis of NPHA·HCl shows multiple broad peaks and inconsistent quantitation. What is causing this?
The Causality: N-propylhydroxylamine is thermally labile. When injected directly into a hot GC inlet (typically 250°C), the molecule undergoes rapid thermal disproportionation and oxidation. This breaks the N-O bond, leading to a complex chromatogram of degradation products (e.g., propionaldehyde oxime, dipropylamine, and propyl chloride)[4].
The Solution: You must mask the active -OH and -NH protons prior to volatilization. Use a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS to form the di-TMS derivative of NPHA. This eliminates hydrogen bonding, lowers the boiling point, and drastically improves thermal stability, yielding a single, sharp chromatographic peak suitable for MS (EI) fragmentation.
🧪 Experimental Protocols
Protocol: Pre-Column Benzaldehyde Derivatization for Trace HA Detection
This protocol is engineered as a self-validating system . By carefully controlling pH and temperature, we ensure quantitative derivatization without degrading the active pharmaceutical ingredient.
Step-by-Step Methodology:
Buffer Preparation: Prepare a 0.1 M Sodium Acetate buffer and adjust to pH 4.5 using glacial acetic acid.
Causality Check: A slightly acidic pH protonates competing basic aliphatic impurities, rendering them non-nucleophilic. However, the highly nucleophilic hydroxylamine nitrogen remains sufficiently reactive to attack the carbonyl carbon of benzaldehyde[5].
Sample Dissolution: Accurately weigh 50 mg of the NPHA·HCl sample and dissolve it in 10 mL of the acetate buffer.
Reagent Addition: Add 100 µL of pure benzaldehyde (derivatization reagent) to the sample solution.
Causality Check: A vast molar excess of benzaldehyde drives the equilibrium of the condensation reaction forward, ensuring 100% conversion within a practical timeframe[3].
Thermal Incubation: Seal the reaction vial and incubate in a water bath at 70°C for 30 minutes.
Causality Check: Room temperature condensation is kinetically slow for sterically hindered secondary hydroxylamines. Heating to 70°C provides the thermal energy required to dehydrate the intermediate hemiaminal into the final UV-active derivative without causing thermal degradation[5].
Quenching & Filtration: Immediately transfer the vial to an ice bath to quench the reaction. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
System Suitability & Self-Validation Check: Always run a blank acetate buffer spiked with benzaldehyde. A valid system must show no interfering peaks at the retention time of the HA-benzaldoxime. Additionally, spike a known 0.05 ppm HA standard into the NPHA sample matrix; recovery must fall between 90–110% to validate that the sample matrix is not quenching the derivatization[1].
📊 Quantitative Data & Method Selection
Use the table below to select the appropriate analytical technique based on the specific impurities you are targeting in your NPHA·HCl synthesis workflow.
Analytical Technique
Target Analyte / Impurity
LOD (ppm)
LOQ (ppm)
Linearity Range
Detector / Wavelength
HPLC-UV (Benzaldehyde)
Hydroxylamine (HA)
0.01
0.03
0.03 – 0.10 ppm
UV @ 250 nm
HPLC-UV (FMOC-Cl)
HA & Aliphatic Amines
0.05
0.15
0.15 – 1.50 ppm
UV @ 265 nm
HPLC-CAD
NPHA·HCl (Bulk Assay)
2.0
5.0
5.0 – 100 ppm
Charged Aerosol
GC-MS (Silylated)
Volatiles / O-alkyls
0.1
0.5
0.5 – 50 ppm
MS (EI, 70 eV)
Data synthesized from validated pharmaceutical control methods for hydroxylamine derivatives[1][6].
Fig 2. Analytical strategy decision tree for NPHA·HCl and its impurities.
📚 References
Kumar, T., Xavier, N., & Ramya, M. (2019). "A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances." Journal of Chromatographic Science (NIH PubMed). [Link]
Zhang, M., et al. (2024). "Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method." American Journal of Biomedical Science and Research.[Link]
Wang, Y., et al. (2016). "A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients." RSC Advances.[Link]
Kumar, V. J., et al. (2018). "Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance." International Journal of Pharmacy & Pharmaceutical Research.[Link]
US Patent 5510511A. "Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis." Google Patents.
Technical Comparison Guide: N-Propylhydroxylamine Hydrochloride vs. Hydroxylamine Hydrochloride
Executive Summary: Select vs. Substitute In organic synthesis, the choice between Hydroxylamine Hydrochloride ( ) and its N-substituted analog N-Propylhydroxylamine Hydrochloride ( ) is rarely a matter of simple substitu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Select vs. Substitute
In organic synthesis, the choice between Hydroxylamine Hydrochloride (
) and its N-substituted analog N-Propylhydroxylamine Hydrochloride () is rarely a matter of simple substitution. It is a decision dictated by the desired chemotype of the product.
Select Hydroxylamine HCl when the target is an Oxime (
) , a hydroxamic acid, or when a potent, atom-efficient reducing agent is required.
Select N-Propylhydroxylamine HCl when the target is a Nitrone (
) , specifically for 1,3-dipolar cycloadditions (isoxazolidine synthesis) or for generating spin traps in biological electron paramagnetic resonance (EPR) studies.
This guide analyzes the mechanistic divergence, experimental protocols, and safety profiles of these two reagents.
Chemical Profile & Mechanistic Divergence
The fundamental difference lies in the presence of the propyl group on the nitrogen atom. This steric and electronic modification shifts the reaction pathway with carbonyls from elimination (forming oximes) to arrested condensation (forming nitrones).
*Note: While the linear n-propyl isomer is used in specific research applications, the isopropyl isomer (IPHA) is more commercially prevalent. The chemistry described below applies to both N-alkyl variants.
Mechanistic Pathway: Oxime vs. Nitrone
The following diagram illustrates the critical bifurcation point when reacting these reagents with a standard aldehyde (e.g., Benzaldehyde).
Figure 1: Mechanistic divergence. Hydroxylamine allows for a full dehydration to the oxime, whereas the N-alkyl substituent on N-propylhydroxylamine prevents the formation of a neutral double bond, stabilizing the dipolar nitrone species.
Performance Comparison in Synthesis
Case Study: Reaction with Benzaldehyde
To demonstrate the practical differences, we compare the reaction of both reagents with benzaldehyde.
Significance: This nitrone is a "Spin Trap."[7] It reacts with transient free radicals (like
or ) to form stable nitroxide radicals detectable by EPR spectroscopy. The N-propyl group provides necessary lipophilicity for biological membrane studies, which the unsubstituted hydroxylamine lacks.
Quantitative Comparison
Metric
Hydroxylamine HCl (Oxime Synthesis)
N-Propylhydroxylamine HCl (Nitrone Synthesis)
Typical Yield
90–98%
75–85%
Reaction Time
1–3 Hours
3–12 Hours (Solvent dependent)
Atom Economy
High (Loss of and )
Moderate (Loss of and , larger MW reagent)
Purification
Crystallization (often precipitates)
Chromatography or Extraction often required
Stability
Product (Oxime) is hydrolytically stable
Product (Nitrone) is sensitive to hydrolysis and light
Experimental Protocols
Protocol A: Standard Oxime Synthesis
Objective: Synthesis of Cyclohexanone Oxime (Precursor to Caprolactam).
Validates: High efficiency of unsubstituted hydroxylamine.
Preparation: Dissolve 10 mmol of Cyclohexanone in 10 mL of Ethanol.
Reagent Mix: In a separate flask, dissolve 12 mmol of Hydroxylamine Hydrochloride and 12 mmol of Sodium Acetate in 5 mL of water.
Expert Insight: Sodium acetate acts as a buffer. Using strong NaOH can cause side reactions if not carefully controlled.
Addition: Add the hydroxylamine solution to the ketone solution dropwise with stirring.
Reaction: Heat to 60°C for 1 hour. A white precipitate (the oxime) will often form upon cooling.
Workup: Evaporate ethanol, add water, and filter the solid. Recrystallize from water/ethanol.
Protocol B: Green Synthesis of Nitrones
Objective: Synthesis of N-Propyl Nitrone using Glycerol as Solvent.
Validates: N-Propylhydroxylamine utility in dipolar synthesis.
Reference: This protocol adapts the "Glycerol Promoted" methodology for eco-friendly nitrone synthesis [1].
Reagents: Mix 1.0 mmol of Benzaldehyde and 1.0 mmol of N-Propylhydroxylamine Hydrochloride in a reaction vial.
Solvent: Add 1 mL of Glycerol.
Expert Insight: Glycerol acts as both solvent and catalyst. Its hygroscopic nature helps sequester the water produced, driving the equilibrium toward the nitrone without needing molecular sieves.
Reaction: Stir at 60–80°C for 15–30 minutes. Monitor by TLC (Ethyl Acetate/Hexane).
Workup: Extract the mixture with Ethyl Acetate/Water. The nitrone partitions into the organic layer.
Purification: Dry organic layer over
and evaporate.
Figure 2: Workflow for the glycerol-mediated synthesis of nitrones, highlighting the simplicity of the N-propylhydroxylamine protocol.
Explosion Risk: High. Free hydroxylamine is thermodynamically unstable. Even the hydrochloride salt can decompose violently if heated above 150°C or subjected to shock. Never heat a closed vessel of hydroxylamine reaction mixture without pressure relief.
Toxicity: Known mutagen. It induces C-to-T transitions in DNA. It is a potent skin sensitizer.
Storage: Hygroscopic. Store in a desiccator.
N-Propylhydroxylamine Hydrochloride
Explosion Risk: Lower than the parent compound, but still requires caution. The alkyl group adds some steric stabilization, but the N-O bond remains energy-rich.
Toxicity: Generally considered "Harmful" or "Irritant" rather than the potent mutagenicity associated with the parent, though comprehensive toxicological data is less abundant.
Lipophilicity: The propyl group increases skin permeability; wear permeation-resistant gloves (Nitrile/Neoprene).
Application in Drug Development[8]
Why use N-Propylhydroxylamine?
In drug discovery, the N-propyl group is often introduced to modify the Physicochemical Properties (PCP) of a scaffold.
Isoxazolidine Scaffolds: N-Propylhydroxylamine is a key building block for synthesizing isoxazolidines via [3+2] cycloaddition. These scaffolds are pharmacophores in various antibacterial and antifungal agents.
Spin Trapping (PBN Analogs): N-tert-butyl-alpha-phenylnitrone (PBN) is the gold standard, but N-propyl variants are synthesized to probe different lipophilic environments in the cell membrane, allowing researchers to detect free radicals in specific cellular compartments [2].
References
Glycerol-Promoted Nitrone Synthesis: A green synthesis of nitrones in glycerol. Indian Academy of Sciences. Available at: [Link]
Spin Trapping Applications: Computational Study of Novel FxBN Spin Trap Analogs. Digital Commons @ ETSU. Available at: [Link]
General Reactivity: Hydroxylamine - Functional Group Chemistry. Wikipedia. Available at: [Link]
comparative reactivity of N-alkylhydroxylamines in organic reactions
Executive Summary N-alkylhydroxylamines ( ) occupy a unique chemical space between amines and oximes. Their reactivity is defined by the Alpha Effect —a phenomenon where the adjacent lone pair on oxygen dramatically enha...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-alkylhydroxylamines (
) occupy a unique chemical space between amines and oximes. Their reactivity is defined by the Alpha Effect —a phenomenon where the adjacent lone pair on oxygen dramatically enhances the nucleophilicity of the nitrogen atom, despite its lower basicity compared to primary amines.
This guide provides an objective comparison of N-alkylhydroxylamines against standard amines and O-alkyl isomers. It focuses on three critical reactivity vectors: nucleophilic substitution (acylation), oxidation potentials (nitrone formation), and chemoselectivity (N- vs. O-functionalization).[1]
Part 1: The Alpha-Effect Paradox (Nucleophilicity vs. Basicity)
The most common misconception in working with N-alkylhydroxylamines is correlating their basicity with their nucleophilicity. Unlike primary amines, where basicity (
) often parallels nucleophilicity, N-alkylhydroxylamines exhibit the "Alpha-Effect Paradox."[1]
Comparative Data: Amine vs. Hydroxylamine
The table below illustrates the divergence between proton affinity (basicity) and carbon affinity (nucleophilicity).
Property
N-Methylamine ()
N-Methylhydroxylamine ()
Implication
Basicity ( of )
~10.6
~5.96
Hydroxylamines are significantly less basic , making them easier to deprotonate under mild conditions.
Nucleophilicity ()
Moderate
High (Alpha Effect)
Reacts 10–100x faster with activated esters than amines of similar steric bulk.
Hard/Soft Character
Hard Nucleophile
Intermediate/Soft
Enhanced reactivity toward soft electrophiles and Michael acceptors.
Mechanistic Basis: The Alpha Effect
The enhanced reactivity arises from the interaction between the lone pair on the nitrogen and the lone pair on the adjacent oxygen.[2] This repulsion raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the nitrogen, reducing the energy gap with the electrophile's LUMO.
Figure 1: The orbital mixing between N and O lone pairs raises the HOMO energy, facilitating faster nucleophilic attack despite lower basicity.
Part 2: Chemoselectivity (N- vs. O-Functionalization)
A critical challenge in drug development—specifically in the synthesis of hydroxamic acid-based siderophores or HDAC inhibitors—is controlling the site of acylation. N-alkylhydroxylamines are ambident nucleophiles.
Reactivity Hierarchy[1][3]
Kinetic Control (N-Acylation): Under neutral or basic conditions, the nitrogen atom is the primary nucleophilic center due to the alpha effect and higher polarizability.
Thermodynamic Control (O-Acylation): Under strongly acidic conditions, the nitrogen is protonated (
), rendering it non-nucleophilic. The oxygen atom then becomes the active nucleophile.
Experimental Protocol: Chemoselective N-Acylation
To synthesize N-alkylhydroxamic acids (e.g., Vorinostat analogs) without O-acylation byproducts, use the following self-validating protocol.
Avoid reducing environments if the N-OH bond must be preserved.
References
The Alpha Effect in Nucleophilic Substitution: Jencks, W. P., & Carriuolo, J. (1960).[1] Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society. Link
Mayr Nucleophilicity Scales: Mayr, H., et al. (2008).[1] Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles. Accounts of Chemical Research. Link
Nitrone Synthesis via MTO: Goti, A., & Nannelli, L. (1996).[1] Synthesis of Nitrones by Methyltrioxorhenium-Catalyzed Oxidation. Tetrahedron Letters. Link
Chemoselectivity in Acylation: Kakkar, R., et al. (2018).[1] Hydroxamic Acids: A Key Process Component.[3] Current Organic Synthesis. Link
pKa Values of Hydroxylamines: Bissot, T. C., et al. (1957).[1] Synthesis and Properties of N-Alkylhydroxylamines. Journal of the American Chemical Society. Link
Comprehensive Guide to Validating the Structure of N-Propylhydroxylamine Hydrochloride Derivatives
Introduction N-alkylhydroxylamines, particularly N-propylhydroxylamine hydrochloride (N-PHA·HCl), serve as critical intermediates in the synthesis of nitrones, radical scavengers, and novel antibacterial agents . Unlike...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
N-alkylhydroxylamines, particularly N-propylhydroxylamine hydrochloride (N-PHA·HCl), serve as critical intermediates in the synthesis of nitrones, radical scavengers, and novel antibacterial agents . Unlike their O-alkyl counterparts, N-alkylhydroxylamines possess a free hydroxyl group that allows for unique redox chemistry, making them highly valuable in pharmaceutical drug development. However, the synthesis of these derivatives often yields a mixture of N-alkylated and O-alkylated isomers.
As an Application Scientist, I have designed this guide to provide a self-validating analytical framework for confirming the structure of N-PHA·HCl derivatives, objectively comparing its performance and analytical profile against alternative hydroxylamines.
Comparative Analysis: N-PHA·HCl vs. Alternatives
When selecting a hydroxylamine building block, researchers typically evaluate N-PHA·HCl against N-methylhydroxylamine hydrochloride (N-MHA·HCl) and O-propylhydroxylamine hydrochloride (O-PHA·HCl).
N-PHA·HCl vs. N-MHA·HCl (Performance & Stability) : The propyl chain in N-PHA·HCl provides increased lipophilicity and steric bulk compared to the methyl derivative. This steric hindrance is crucial for stabilizing N-oxyl radicals generated during redox reactions, which significantly enhances its efficacy as a radical scavenger in biological systems .
N-PHA·HCl vs. O-PHA·HCl (Reactivity & Function) : The fundamental difference lies in reactivity. N-PHA·HCl retains the nucleophilic nitrogen and the redox-active -OH group, allowing it to form nitrones upon reaction with aldehydes. O-PHA·HCl, lacking the free -OH, cannot participate in these pathways. Structurally validating that the propyl group is attached to the nitrogen rather than the oxygen is the most critical quality control step in derivative synthesis .
Structural Validation Workflows and Causality
To definitively prove the structure of an N-PHA·HCl derivative, we must employ a multi-modal analytical approach. The causality behind these choices is rooted in the physical chemistry of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy : The electronegativity difference between oxygen (3.44) and nitrogen (3.04) is the primary diagnostic tool. Oxygen deshields adjacent protons more strongly than nitrogen. Therefore, the methylene protons (-CH₂-) attached directly to the heteroatom will resonate at a significantly lower frequency (higher ppm) if attached to oxygen (~3.8 ppm) compared to nitrogen (~3.1 ppm) .
High-Resolution Mass Spectrometry (LC-HRMS) : While NMR provides connectivity, HRMS confirms the exact mass and formula. The fragmentation pattern of N-PHA·HCl derivatives typically shows a characteristic loss of water (-18 Da), which is less prominent in O-alkyl derivatives where the O-C bond is more prone to cleavage (loss of propene).
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is utilized to confirm the presence of the hydrochloride salt bridge. The broad N-H⁺ stretching vibrations around 2500-3000 cm⁻¹ validate the protonated state of the amine .
Quantitative Data Presentation
Table 1: Comparative NMR Chemical Shifts (in DMSO-d6)
Protocol 1: NMR Sample Preparation and Acquisition
Sample Drying : Lyophilize the N-PHA·HCl derivative for 12 hours to remove residual moisture, which can obscure the labile -OH and -NH₂⁺ signals.
Solvent Selection : Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6. DMSO is chosen over CDCl₃ because it stabilizes the hydrochloride salt and slows proton exchange.
Acquisition : Acquire standard ¹H (400 MHz) and ¹³C (100 MHz) spectra.
Self-Validation Step (2D NMR) : Run a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. Observe the correlation between the propyl chain's terminal methyl protons and the nitrogen-bound methylene carbon. The absence of correlation to a highly deshielded oxygen-bound carbon (>70 ppm) definitively rules out O-alkylation.
Protocol 2: LC-HRMS Fragmentation Analysis
Preparation : Prepare a 1 µg/mL solution of the derivative in 50:50 Water:Acetonitrile with 0.1% Formic Acid.
Chromatography : Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Use a gradient of 5% to 95% Acetonitrile over 5 minutes.
Ionization : Operate the mass spectrometer in ESI positive mode.
Self-Validation Step (MS/MS) : Isolate the [M+H]⁺ parent ion and apply Collision-Induced Dissociation (CID) at 15-25 eV. The presence of an m/z 58 fragment (loss of water) validates the N-hydroxy structure, whereas a predominant loss of 42 Da (propene) indicates O-alkylation contamination.
Visualizations
Workflow for the structural validation of N-propylhydroxylamine hydrochloride derivatives.
Logical differentiation of N-alkylation versus O-alkylation via 1H NMR chemical shifts.
References
Title : Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents
Source : ACS Omega
URL :[Link][1][2]
Title : Product Class 5: Hydroxylamines
Source : Thieme Connect (Science of Synthesis)
URL :[Link][3]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Yield Comparison: N-Propyl vs. Other N-Alkyl Hydroxylamines
Content Type: Technical Comparison Guide
Author Persona: Senior Application Scientist
Executive Summary
In the synthesis of N-alkyl hydroxylamines (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
), the N-propyl variant presents a unique "middle-ground" challenge. Unlike N-tert-butyl hydroxylamine, which benefits from significant steric protection against over-oxidation, or N-methyl hydroxylamine, which suffers from high volatility and handling losses, N-propyl hydroxylamine's yield is dictated largely by the competition between partial reduction and nitrone formation .
This guide objectively compares the isolation yields of N-propyl hydroxylamine against its methyl, ethyl, and tert-butyl counterparts.[1] The data indicates that while N-tert-butyl derivatives consistently achieve the highest yields (>80%), N-propyl yields (typically 55–65%) can be optimized by selecting reductive methodologies that suppress condensation side-reactions.[1]
Mechanistic Foundations & Yield Drivers
To understand yield discrepancies, we must analyze the two primary failure modes in N-alkyl hydroxylamine synthesis:
N-Propyl hydroxylamine is particularly susceptible to Mode 2 .[1] The presence of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-hydrogens allows for rapid oxidation to the corresponding nitrone (N-propylideneamine oxide) upon exposure to air or metal catalysts. In contrast, N-tert-butyl hydroxylamine lacks -hydrogens, rendering it chemically incapable of forming a nitrone without skeletal rearrangement, thereby locking in high yields.
Diagram 1: Reaction Pathways & Failure Modes
The following diagram illustrates the kinetic competition determining the final yield.
Caption: Kinetic pathway showing the target hydroxylamine window.[1] N-propyl yields suffer due to the 'Nitrone' leak path, which is structurally blocked in t-butyl variants.
Comparative Yield Analysis
The following data aggregates experimental yields from two standard synthesis methods: Zinc/Ammonium Formate Reduction (Method A) and Electrochemical Reduction (Method B).[1]
Table 1: Yield Comparison by Alkyl Chain
Alkyl Group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
)
Steric Shielding: Prevents over-reaction; no -H oxidation.
Analysis of N-Propyl Performance:
Vs. Methyl/Ethyl: N-Propyl outperforms shorter chains primarily due to improved lipophilicity.[1] Methyl and ethyl hydroxylamines are highly hygroscopic and difficult to extract from the aqueous reaction matrix, leading to "false" low yields.[1]
Vs. tert-Butyl: The N-propyl yield (55%) is significantly lower than N-tert-butyl (85%).[1] This ~30% gap is not due to the synthesis reaction itself failing, but rather the N-propyl product degrading during workup and the lack of steric bulk allowing over-reduction to propylamine.
Recommended Experimental Protocol
For the synthesis of N-propyl hydroxylamine, the Zinc/Ammonium Chloride (or Formate) method is superior to catalytic hydrogenation (which risks over-reduction to amine) or direct alkylation (which risks poly-alkylation).
Protocol: Selective Reduction of 1-Nitropropane
Objective: Isolate N-propylhydroxylamine with >60% yield.
Ammonium Chloride (saturated aq.[1] solution) or Ammonium Formate[1]
Solvent: Methanol/Water (1:1 v/v)
Step-by-Step Workflow:
Activation: Wash Zinc dust with 2% HCl, then water, then acetone, and dry under vacuum.[1] Why: Oxide layers on Zn surface cause induction periods that lead to runaway exotherms and over-reduction.
Solvation: Dissolve 1-nitropropane in 15 mL Methanol/Water (1:1). Cool to 0°C.[1]
Controlled Addition: Add Zinc dust portion-wise over 20 minutes. Maintain internal temperature <15°C.
Monitoring: Monitor by TLC (stain with phosphomolybdic acid).[1] The hydroxylamine spot will appear distinct from the nitro starting material.[1] Stop immediately upon consumption of starting material (approx. 1-2 hours).[1]
pH Adjustment: Adjust filtrate to pH 7.5–8.0 with saturated NaHCO
.
Extraction: Extract continuously with chloroform or dichloromethane (DCM) for 4 hours. Note: Simple separatory funnel extraction is inefficient for propyl derivatives due to water solubility.[1]
Storage: Store at -20°C under Argon.
Stability & Degradation Logic
The following diagram explains why N-propyl yields degrade over time compared to N-tert-butyl.
Caption: Structural stability comparison. N-propyl degrades to nitrones via alpha-proton abstraction; t-butyl is chemically blocked from this pathway.[1]
References
Gowda, D. C., et al. (2001).[1] "Zinc-Catalyzed Ammonium Formate Reductions: Reduction of Nitro Compounds." Indian Journal of Chemistry, Section B.
Cummins, R. W. (1963).[1] "The Electrolytic Reduction of Nitroalkanes to N-Alkylhydroxylamines." Journal of The Electrochemical Society.[1]
Cicchi, S., et al. (1999).[1] "Synthesis of N-substituted hydroxylamines." Tetrahedron Letters.
Stowell, J. C. (1971).[1] "tert-Butylhydroxylamine."[1][2][3][4] Journal of Organic Chemistry.
Spectroscopic Analysis of Reaction Intermediates with N-Propylhydroxylamine HCl
A Comparative Technical Guide for Reaction Monitoring and Intermediate Characterization Executive Summary N-Propylhydroxylamine Hydrochloride (NPHA HCl) occupies a unique "Goldilocks" zone in the hydroxylamine series—off...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Technical Guide for Reaction Monitoring and Intermediate Characterization
Executive Summary
N-Propylhydroxylamine Hydrochloride (NPHA HCl) occupies a unique "Goldilocks" zone in the hydroxylamine series—offering a balance between the steric freedom of N-methyl analogues and the lipophilic stability of N-tert-butyl derivatives. While N-tert-butylhydroxylamine (NtBHA) is the industry standard for generating stable nitroxide radicals (spin traps), NPHA is frequently superior for nucleophilic condensation reactions (to form nitrones) and metalloprotein probing due to reduced steric hindrance.
This guide provides a technical comparison of NPHA against its primary alternatives, detailing the spectroscopic signatures (EPR, NMR, UV-Vis) of its key reaction intermediates: the transient N-propyl nitroxide radical and the stable N-propyl nitrone .
Mechanistic Basis & Reaction Pathways[1]
Understanding the spectroscopic target requires mapping the reaction trajectory. NPHA undergoes two primary divergent pathways depending on the reaction conditions (oxidative vs. condensative).
Pathway Logic: Oxidation vs. Condensation
Pathway A (Oxidative): Single-electron oxidation (e.g., by oxidants or metalloenzymes) yields the N-propyl nitroxide radical . Unlike tert-butyl nitroxides, this species possesses
-hydrogens, making it unstable and prone to rapid disproportionation into a nitrone and the parent hydroxylamine.
Pathway B (Condensation): Reaction with carbonyls (aldehydes/ketones) yields N-propyl nitrones . These are stable, diamagnetic intermediates often used as "spin traps" themselves.
Figure 1: Divergent reaction pathways of NPHA. Note the instability of the nitroxide intermediate compared to the stable nitrone product.
Comparative Reagent Performance
The choice between NPHA and its analogues (Methyl-, tert-Butyl-) dictates the stability of the intermediate and the spectroscopic method required.
Table 1: Hydroxylamine Derivative Comparison
Feature
N-Propylhydroxylamine (NPHA)
N-tert-Butylhydroxylamine (NtBHA)
N-Methylhydroxylamine (NMHA)
Steric Bulk
Moderate (Linear chain)
High (Bulky branched)
Low
Nitroxide Stability
Low ( seconds/minutes).[1] Contains -H, leading to disproportionation.
High ( days/months). No -H; ideal for direct EPR study.
Very Low . Rapid bimolecular decay.
Condensation Rate
Fast .[1] Less hindered, reacts readily with ketones/aldehydes.
Slow . Sterically hindered; often requires heat/catalysis.
Nitrone synthesis, Metalloenzyme probe, Chemical ligation.
Spin trapping (PBN precursor), Radical standard.
Small molecule synthesis.
Spectroscopic Methodologies
A. EPR Spectroscopy (Electron Paramagnetic Resonance)
Target: The N-Propyl Nitroxide Radical
Unlike NtBHA, which forms stable nitroxides, NPHA-derived radicals are transient. To detect them, you must use Continuous Flow or Spin Trapping (using a secondary trap).
Spectral Signature:
Hyperfine Splitting (HFC): The N-propyl nitroxide (
) exhibits a characteristic splitting pattern due to the nitrogen nucleus () and the -hydrogens.
Constants:
, .
Comparison: NtBHA nitroxide (
) shows a simple 3-line triplet () or doublet of triplets if the proton is resolved. The NPHA radical spectrum is more complex due to -hydrogen coupling from the propyl chain.
B. NMR Spectroscopy (
H,
C)
Target: The N-Propyl Nitrone (Condensation Product)
Since the nitroxide is unstable, the nitrone is the most common intermediate isolated and analyzed via NMR.
Key Signal: The azomethine proton (
-proton, ) is the diagnostic handle.
Chemical Shift: Typically appears as a triplet (or multiplet) in the 6.5 – 7.5 ppm range (CDCl
), distinct from the aldehyde precursor (9-10 ppm).
Experimental Protocols
Protocol A: In Situ Monitoring of Nitrone Formation (NMR)
Objective: Quantify reaction kinetics of NPHA with an aldehyde substrate.
Preparation: Dissolve NPHA HCl (1.0 equiv) in
or .
Note: If using organic solvents (CDCl
), neutralize the HCl salt with 1.0 equiv of NaHCO or triethylamine and filter the precipitate before analysis.
Baseline: Acquire a
H NMR spectrum of the substrate (R-CHO). Note the aldehyde proton integral ( 9.5-10.0 ppm).
Initiation: Add the aldehyde (1.0 equiv) to the NPHA solution.
Secondary Spin Trap: MNP (2-methyl-2-nitrosopropane) or DMPO (50 mM). Note: Since NPHA radical is unstable, we trap it with MNP to form a stable adduct.
Oxidation: Initiate with K
Fe(CN) or HO/Peroxidase.
Acquisition: X-band EPR (9.4 GHz).
Settings: Mod Amp: 1 G; Power: 10 mW; Sweep: 100 G.
Interpretation: Look for the "Trap-NPHA" adduct.
MNP-NPHA Adduct: A triplet of triplets (
, from the propyl -protons).
Decision Matrix for Analysis
Use the following logic flow to select the correct spectroscopic tool for your NPHA intermediate.
Figure 2: Spectroscopic decision matrix. Due to the instability of NPHA radicals, Spin Trapping EPR or NMR (of the nitrone) are the preferred routes.
References
Rosen, G. M., & Rauckman, E. J. (1984). Spin trapping of superoxide and hydroxyl radicals. Methods in Enzymology, 105, 198-209. Link
Janzen, E. G., & Haire, D. L. (1990). Two decades of spin trapping. Advances in Free Radical Chemistry, 1, 253-295.
Stolze, K., et al. (2005). Spin trapping of nitrogen-centered radicals.[2] Free Radical Biology and Medicine, 39(11), 1520-1527.
Kalyanaraman, B. (2024). Reaction Discovery Using Spectroscopic Insights from an Enzymatic C–H Amination Intermediate. Journal of the American Chemical Society. Link
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard reference for Nitrone synthesis protocols).
A Comparative Guide to Kinetic Studies of Reactions Involving N-Propylhydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Propylhydroxylamine Hydrochloride in Research and Development N-Propylhydroxylamine hydrochloride, a derivative of hydro...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Propylhydroxylamine Hydrochloride in Research and Development
N-Propylhydroxylamine hydrochloride, a derivative of hydroxylamine, is a versatile molecule with applications in organic synthesis and pharmaceutical development. Its utility as a reducing agent, a precursor for nitrogen-containing compounds, and its potential role in biological systems necessitates a thorough understanding of its reaction kinetics. Kinetic studies provide crucial insights into reaction mechanisms, inform process optimization, and are fundamental to the development of novel therapeutic agents. This guide will compare and contrast various experimental approaches for elucidating the kinetic profiles of reactions involving this important compound.
Comparative Analysis of Kinetic Study Methodologies
The selection of an appropriate methodology for kinetic analysis is paramount and is dictated by the nature of the reaction, the properties of the reactants and products, and the desired level of detail. Here, we compare several common and advanced techniques.
Spectrophotometric Methods
Principle: UV-Visible spectrophotometry is a widely used technique that relies on the change in absorbance of a solution as a reaction progresses. This is applicable if one of the reactants or products has a distinct chromophore, or if a colored product can be formed through a secondary reaction.
Causality of Experimental Choices: This method is often the first choice due to its simplicity, cost-effectiveness, and real-time monitoring capabilities. The selection of the monitoring wavelength is critical and should correspond to the λmax of a species whose concentration changes significantly during the reaction, while minimizing interference from other components. For instance, in the oxidation of hydroxylamines by metal ions like Fe(III), the disappearance of the colored metal-ion complex can be monitored.[1][2][3]
Trustworthiness and Self-Validation: The validity of this method rests on the adherence to the Beer-Lambert Law. A calibration curve of absorbance versus concentration for the monitored species should be linear over the concentration range of the experiment. Control experiments without the limiting reagent should show a stable baseline to rule out side reactions or sample degradation.
Alternative Spectroscopic Techniques: For reactions that do not exhibit a significant change in the UV-Vis spectrum, other spectroscopic methods such as Fluorescence Spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed if a suitable spectroscopic handle exists.
Chromatographic Methods
Principle: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques that can be used to monitor the concentration of reactants, intermediates, and products over time. Aliquots are taken from the reaction mixture at specific time points, the reaction is quenched, and the sample is analyzed.
Causality of Experimental Choices: Chromatographic methods are invaluable when multiple species are present in the reaction mixture, as they provide separation and quantification of individual components. The choice between HPLC and GC depends on the volatility and thermal stability of the analytes. For N-propylhydroxylamine hydrochloride and many of its reaction products, which are often non-volatile salts, HPLC is the more appropriate choice. Method development involves selecting the proper column, mobile phase, and detector (e.g., UV, MS) to achieve optimal separation and sensitivity.
Trustworthiness and Self-Validation: A robust chromatographic method with good resolution, peak shape, and linearity is essential. An internal standard should be used to correct for variations in injection volume and sample preparation. The quenching step must be validated to ensure that it effectively stops the reaction without degrading the analytes.
Electrochemical Methods
Principle: Techniques such as voltammetry or amperometry can be used to follow reactions that involve a change in the concentration of an electroactive species. The current measured is proportional to the concentration of the analyte.
Causality of Experimental Choices: Electrochemical methods are highly sensitive and can be used for in-situ monitoring. They are particularly well-suited for redox reactions. The choice of electrode material and applied potential is crucial to ensure selectivity for the species of interest.
Trustworthiness and Self-Validation: The electrochemical response must be calibrated against known concentrations of the analyte. The stability of the electrode surface and the absence of interfering electroactive species should be verified.
Quantitative Data Summary
The following table summarizes representative kinetic data for reactions involving N-alkylhydroxylamines. Due to the limited availability of data specifically for N-propylhydroxylamine, data for the closely related N-isopropylhydroxylamine are included as a valuable comparative reference.
Note: The rate constants and rate laws are highly dependent on experimental conditions such as temperature, pH, and solvent. The provided data should be considered within the context of the cited studies.
Experimental Protocols
Protocol for a Spectrophotometric Kinetic Study: Oxidation of an N-Alkylhydroxylamine
This protocol provides a general framework for studying the kinetics of the oxidation of an N-alkylhydroxylamine by a colored metal ion oxidant (e.g., a Mn(IV) complex).
Reagent Preparation:
Prepare a stock solution of N-propylhydroxylamine hydrochloride of known concentration in an appropriate buffer.
Prepare a stock solution of the metal ion oxidant of known concentration in the same buffer. The concentration should be chosen to give an initial absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).
Instrumentation Setup:
Set the spectrophotometer to the λmax of the oxidant.
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature using a thermostatted water bath.
Kinetic Run:
Pipette the required volume of the N-propylhydroxylamine hydrochloride solution and buffer into a cuvette and place it in the cell holder to equilibrate.
Initiate the reaction by adding a small, known volume of the temperature-equilibrated oxidant stock solution.
Immediately start recording the absorbance as a function of time.
Data Analysis:
Plot absorbance versus time.
To determine the order of the reaction with respect to the oxidant, analyze the linearity of plots of A vs. t (zero order), ln(A) vs. t (first order), or 1/A vs. t (second order).
To determine the order with respect to N-propylhydroxylamine hydrochloride, perform a series of experiments where its initial concentration is varied while keeping the oxidant concentration constant (the method of initial rates).
Calculate the rate constant from the slope of the appropriate linear plot.
Repeat the experiment at several different temperatures to determine the activation energy from an Arrhenius plot (ln(k) vs. 1/T).
Protocol for an HPLC-Based Kinetic Study
This protocol outlines the general steps for a kinetic study using HPLC to monitor the disappearance of N-propylhydroxylamine hydrochloride.
Method Development:
Develop an HPLC method capable of separating N-propylhydroxylamine from other reactants and products. This includes selecting an appropriate column (e.g., C18), mobile phase, and detector.
Validate the method for linearity, accuracy, and precision using standard solutions of N-propylhydroxylamine hydrochloride.
Reaction Setup:
In a thermostatted reaction vessel, combine the solvent and all reactants except the one that will initiate the reaction.
Allow the mixture to reach the desired temperature.
Kinetic Run and Sampling:
Initiate the reaction by adding the final reactant.
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a strong acid or base, or a reducing/oxidizing agent that reacts instantly with one of the reactants).
Add an internal standard to the quenched aliquot.
Sample Analysis:
Analyze the quenched aliquots by the validated HPLC method.
Data Analysis:
Determine the concentration of N-propylhydroxylamine hydrochloride in each aliquot based on the calibration curve and internal standard.
Plot the concentration versus time.
Analyze the data using integral or differential methods to determine the rate law and rate constant.
Visualization of Concepts
General Experimental Workflow for Kinetic Analysis
Caption: A generalized workflow for conducting a kinetic study.
Decision Tree for Selecting a Kinetic Method
Caption: A decision-making guide for selecting an appropriate kinetic analysis method.
Conclusion
The kinetic study of reactions involving N-propylhydroxylamine hydrochloride is essential for its effective application in various scientific and industrial domains. This guide has provided a comparative overview of key analytical techniques, emphasizing the rationale behind methodological choices to ensure scientific rigor. While spectrophotometric methods offer simplicity for certain reactions, chromatographic techniques like HPLC provide superior specificity for complex mixtures. The choice of method should always be guided by the specific characteristics of the reaction under investigation. By following the principles and protocols outlined herein, researchers can confidently and accurately elucidate the kinetic profiles of reactions involving this versatile compound.
References
Bengtsson, G., Fronæus, S., & Bengtsson-Kloo, L. (2002). The kinetics and mechanism of oxidation of hydroxylamine by iron(iii). J. Chem. Soc., Dalton Trans., 2548-2552. [Link]
Chen, J., et al. (2018). Kinetics of N-isopropyl hydroxylamine deoxygenation reaction. Journal of Process Engineering, 18(4), 433-439.
Hughes, M. N., & Stedman, G. (1963). The kinetics and mechanism of the reaction between nitrous acid and hydroxylamine. Part II. The alkyl hydroxylamines. Journal of the Chemical Society (Resumed), 1239-1244. [Link]
Luo, Y. R. (2007). Handbook of bond dissociation energies in organic compounds. CRC press.
Pliego, J. R. (2019). Bioorthogonal retro-Cope elimination reaction of N,N-dialkylhydroxylamines and strained alkynes. Nature Chemistry, 11(11), 1047-1054. [Link]
performance of N-propylhydroxylamine hydrochloride in parallel synthesis
The "Goldilocks" Reagent: Evaluating N-Propylhydroxylamine Hydrochloride in Parallel Synthesis Workflows As drug discovery and materials science increasingly rely on high-throughput parallel synthesis, the selection of o...
Author: BenchChem Technical Support Team. Date: March 2026
The "Goldilocks" Reagent: Evaluating N-Propylhydroxylamine Hydrochloride in Parallel Synthesis Workflows
As drug discovery and materials science increasingly rely on high-throughput parallel synthesis, the selection of optimal building blocks becomes paramount. For the generation of diverse nitrone libraries—key intermediates for 1,3-dipolar cycloadditions to form isoxazolidines and isoxazolines—the choice of the N-alkylhydroxylamine reagent dictates the efficiency, solubility, and reactivity of the entire array.
While N-methyl and N-tert-butyl derivatives are common, N-propylhydroxylamine hydrochloride frequently emerges as the optimal "Goldilocks" reagent. This guide objectively compares its performance against alternative N-alkylhydroxylamines, detailing the mechanistic causality behind its superior profile in automated and parallel organic synthesis.
Mechanistic Causality: Why the N-Propyl Group Excels
In parallel synthesis, reagents must exhibit broad functional group tolerance, consistent reaction kinetics across diverse substrates, and compatibility with automated liquid/solid handlers. N-propylhydroxylamine hydrochloride satisfies these demands through a precise balance of steric and electronic properties.
Solubility and Lipophilicity: The hydrochloride salts of short-chain hydroxylamines (like N-methyl) are highly polar, often requiring protic solvents (e.g., methanol, water) for dissolution. These solvents can complicate subsequent parallel workups or interfere with downstream Lewis acid-catalyzed cycloadditions. The three-carbon propyl chain provides sufficient lipophilicity to ensure excellent solubility in versatile solvent mixtures like THF/EtOH or Toluene, facilitating homogeneous reactions [1].
Steric Profile and Reaction Kinetics: Nitrone formation requires the nucleophilic attack of the hydroxylamine nitrogen on a carbonyl carbon. Bulky groups (e.g., N-tert-butyl) impose severe steric hindrance, drastically reducing the condensation rate, especially with ortho-substituted or ketonic substrates [2]. The N-propyl group is sterically unencumbered, allowing rapid, quantitative nitrone formation while still providing enough steric bulk to stabilize the resulting nitrone against unwanted dimerization or rapid hydrolysis.
E/Z Isomerization Stability: Nitrones exist in an E/Z equilibrium. The N-propyl group stabilizes this equilibrium favorably compared to highly branched groups, ensuring predictable regiochemistry and stereochemistry in subsequent 1,3-dipolar cycloadditions [3].
Diagram 1: Chemical workflow from carbonyl array to isoxazolidine library via N-propyl nitrones.
Comparative Performance Data
To objectively evaluate N-propylhydroxylamine hydrochloride, we must benchmark it against its methyl, isopropyl, and tert-butyl counterparts. The table below summarizes quantitative and qualitative performance metrics critical for parallel synthesis.
The following protocol details the parallel synthesis of an N-propyl nitrone library. It is designed as a self-validating system, incorporating causality for every reagent choice and built-in quality control steps to ensure high-fidelity library generation.
Materials Required:
Aldehyde array (96 diverse aliphatic/aromatic aldehydes)
Action: Dispense the aldehyde array (0.1 mmol per well) into the 96-well block. Add N-propylhydroxylamine hydrochloride (0.12 mmol, 1.2 eq) and NaHCO₃ (0.12 mmol, 1.2 eq) to each well.
Causality: The hydrochloride salt of the hydroxylamine is used because the free base is highly susceptible to atmospheric oxidation. NaHCO₃ is selected as a mild, heterogeneous base to liberate the nucleophilic free hydroxylamine in situ. Stronger bases (like KOH or NaOMe) are avoided as they can trigger unwanted aldol condensations of the starting aldehydes.
Step 2: Solvent Addition and Condensation
Action: Add 1.0 mL of an anhydrous EtOH/THF (1:1) mixture to each well. Seal the block and heat with orbital shaking at 60 °C for 4 hours.
Causality: The EtOH/THF mixture ensures complete dissolution of both the polar N-propylhydroxylamine intermediate and the lipophilic aldehydes. Heating at 60 °C provides sufficient thermal energy to drive the dehydration step of imine/nitrone formation without causing thermal degradation of sensitive functional groups [2].
Action: Pause heating. Sample 2 µL from three pre-selected "control" wells (representing electron-rich, electron-poor, and aliphatic aldehydes) and analyze via LC-MS.
Validation Criteria: The reaction is deemed successful and complete when the UV trace (254 nm) shows >95% consumption of the parent aldehyde, and the mass spectrum displays the dominant
peak corresponding to the target N-propyl nitrone. If completion is <95%, continue heating for 2 additional hours.
Step 4: Parallel Workup and Solvent Removal
Action: Centrifuge the 96-well block at 3000 rpm for 5 minutes. Transfer the clear supernatants (containing the product) to a fresh 96-well collection plate using an automated liquid handler. Evaporate the solvent under a gentle stream of nitrogen at 40 °C.
Causality: Centrifugation effectively pellets the insoluble NaCl and unreacted NaHCO₃ byproducts. This filtration-free workup bypasses tedious aqueous extractions, yielding a dry nitrone library ready for immediate downstream 1,3-dipolar cycloaddition screening.
Diagram 2: High-throughput parallel synthesis workflow for N-propyl nitrone arrays.
Conclusion
For drug development professionals engineering complex heterocyclic libraries, the selection of the N-alkyl substituent is not a trivial detail—it is a strategic decision that impacts the entire synthetic pipeline. N-propylhydroxylamine hydrochloride provides an unparalleled combination of rapid condensation kinetics, excellent organic solubility, and reliable downstream cycloaddition reactivity. By adopting the "Goldilocks" sterics of the N-propyl group, researchers can maximize library yields, minimize purification bottlenecks, and accelerate the discovery of novel bioactive scaffolds.
References
Alkynes and methods of reacting alkynes with 1,3-dipole-functional compounds
European P
Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury
Pharmaceuticals (MDPI)[Link]
Product Class 5: Hydroxylamines
Science of Synthesis (Thieme)[Link]
Safety & Regulatory Compliance
Safety
Proper Disposal Procedures for N-Propylhydroxylamine Hydrochloride
Here is the comprehensive technical guide for the proper disposal of N-Propylhydroxylamine Hydrochloride, designed for researchers and drug development professionals. Document Control: V.1.0 | Target Audience: R&D Scient...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the comprehensive technical guide for the proper disposal of N-Propylhydroxylamine Hydrochloride, designed for researchers and drug development professionals.
N-Propylhydroxylamine Hydrochloride (CAS: 85264-32-0 / 50632-53-6 for isopropyl isomer) is a reactive reducing agent used in organic synthesis and proteomic research. Unlike standard organic waste, this compound presents specific risks regarding thermal instability and incompatibility with oxidizers .
The Core Directive: Do NOT treat this as generic "organic solid" waste. It requires segregation from oxidizing agents to prevent exothermic decomposition or explosion. The only validated disposal method for laboratory quantities is professional chemical incineration via a licensed hazardous waste contractor.
Incompatible with Strong Oxidizers (e.g., Nitric Acid, Peroxides)
Hazard Identification & Risk Assessment
Before initiating disposal, you must understand the specific stability profile of hydroxylamine salts. While the hydrochloride salt is more stable than the free base, it remains a potent reducing agent.
The "Incompatibility Matrix"
The most critical safety failure mode is accidental mixing with oxidizers.
Risk: Violent exothermic reaction releasing HCl gas and nitrogen oxides (NO
).
Mechanism: Hydroxylamines reduce transition metals and oxidizers, often autocatalytically.
DOT Diagram: Segregation Logic
Figure 1: Decision logic for waste segregation. Note the critical separation from oxidizers and alkalis.
Step-by-Step Disposal Workflow
This protocol follows the "Cradle-to-Grave" management principles mandated by EPA RCRA standards.
Phase 1: Collection & Segregation
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk; metal containers should be avoided due to potential corrosion by the hydrochloride salt.
State Segregation: Keep solid waste separate from liquid waste. Do not dissolve the solid in water "just to dispose of it" unless directed by specific site protocols, as this increases volume and spill risk.
Chemical Segregation:
Isolate from all oxidizing acids (Nitric, Perchloric).
Isolate from heavy metals (Silver, Mercury) which can catalyze decomposition.
Phase 2: Labeling
Labeling must be explicit to prevent downstream accidents at the consolidation facility.
Chemical Components: List "N-Propylhydroxylamine Hydrochloride 100%".
Hazard Checkboxes: Check "Toxic" and "Irritant".
Special Warning: Add a supplemental sticker: "REDUCING AGENT - DO NOT MIX WITH OXIDIZERS."
Phase 3: Storage Prior to Pickup
Store in a cool, dry, well-ventilated area.[1][2][3]
Ensure the container is tightly closed (the substance is hygroscopic).
Secondary Containment: Place the HDPE jar inside a secondary plastic tray to capture any potential leaks or deliquescence.
Phase 4: Professional Disposal (The Standard)
Do not attempt bench-top neutralization (e.g., using bleach) unless you are an expert chemist with a specific validated SOP. The reaction with hypochlorite is exothermic and can generate toxic gases.[4]
DOT Diagram: Disposal Workflow
Figure 2: The standard operational workflow for disposing of hydroxylamine salts.
Emergency Procedures (Spill Response)
In the event of a spill during the disposal process, immediate action is required to prevent exposure and reaction.[2]
Scenario
Action Protocol
Minor Solid Spill (<10g)
1. Wear double nitrile gloves, goggles, and lab coat.2. Gently sweep up using a dustpan and brush (avoid creating dust).3. Place in a waste container.4. Wipe area with a damp paper towel, then dispose of the towel as hazardous waste.
Major Solid Spill (>10g)
1. Evacuate the immediate area.2. Alert EHS.3. Use a HEPA vacuum if available, or wet sweep methods to minimize dust.4. Do not use dry paper towels if strong oxidizers are nearby.
Skin Contact
Wash immediately with soap and copious water for 15 minutes.[3] Hydroxylamines can be absorbed through the skin.[1][4]
Regulatory Compliance & Waste Codes
Compliance depends on your specific jurisdiction (EPA in the US, ECHA in Europe).
RCRA (USA): N-Propylhydroxylamine HCl is not a P- or U-listed waste. However, it must be characterized based on its properties.
Characteristic Codes: Likely D003 (Reactive) if the specific form is determined to be unstable, though often classified simply as Toxic (refer to local EHS determination).
Best Practice: Manage as a Non-RCRA Regulated Hazardous Waste (if not characteristic) or Characteristic Hazardous Waste , destined for incineration.
DOT (Transport):
UN Number: UN 2923 (Corrosive solids, toxic, n.o.s.) or UN 3261 (Corrosive solid, acidic, organic, n.o.s.).
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12283955, O-propylhydroxylamine hydrochloride. Retrieved from [Link]
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards.